Metoxuron-monomethyl-d3
Description
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Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-(trideuteriomethyl)urea |
InChI |
InChI=1S/C9H11ClN2O2/c1-11-9(13)12-6-3-4-8(14-2)7(10)5-6/h3-5H,1-2H3,(H2,11,12,13)/i1D3 |
InChI Key |
YWHRNWZTCCNWSH-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)NC1=CC(=C(C=C1)OC)Cl |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)OC)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Metoxuron-monomethyl-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Metoxuron-monomethyl-d3 is the deuterium-labeled form of Metoxuron-monomethyl. This stable isotope-labeled compound serves a critical role in analytical chemistry, primarily as an internal standard for quantitative analysis. Its near-identical chemical and physical properties to the unlabeled analyte, combined with its distinct mass, make it an invaluable tool for methods such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1][2] This guide provides a comprehensive overview of this compound, its purpose, and its application in research settings.
Core Purpose and Applications
The primary purpose of this compound is to function as an internal standard in quantitative analytical methodologies.[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to correct for variations in sample preparation, matrix effects, and instrument response.[3][4][5]
Key applications include:
-
Quantitative Analysis: Used to accurately determine the concentration of Metoxuron-monomethyl in various matrices, such as environmental samples (soil, water) and agricultural products.[2][3]
-
Metabolic Research: Can be employed as a tracer to study the metabolic fate of Metoxuron-monomethyl in biological systems.[1][2]
-
Pharmacokinetic Studies: The use of deuterated standards can enhance the reliability of pharmacokinetic and toxicological studies.[2][4]
Metoxuron, the non-labeled parent compound, is a phenylurea herbicide used to control broadleaf weeds and grasses in various crops.[6] Therefore, the analysis of its residues is crucial for environmental monitoring and food safety, highlighting the importance of accurate quantification using standards like this compound.
Physicochemical Properties
Quantitative data for this compound is not extensively published. However, the properties of its non-labeled counterpart, Metoxuron-monomethyl, provide a close approximation due to the minimal impact of deuterium (B1214612) substitution on most physical characteristics.
| Property | Value (this compound) | Value (Metoxuron-monomethyl) |
| Chemical Formula | C₉H₈D₃ClN₂O₂ | C₉H₁₁ClN₂O₂ |
| Molecular Weight | 217.67 g/mol [6] | 214.65 g/mol |
| Appearance | Solid[7][8] | Colorless crystals |
| Melting Point | No data available | 124-127 °C |
| Solubility | Soluble in Acetonitrile[6] | Soluble in DMSO |
| Storage Conditions | 4 °C[6] or -20 °C[7] | -20°C for 3 years (powder) |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Metoxuron-monomethyl in a soil sample using this compound as an internal standard with LC-MS/MS. This protocol is based on established methods for herbicide residue analysis.
Materials and Reagents
-
Metoxuron-monomethyl analytical standard
-
This compound internal standard solution (e.g., 100 µg/mL in Acetonitrile)[6]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Anhydrous magnesium sulfate (B86663)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Syringe filters (0.22 µm)
Sample Preparation (QuEChERS-based Extraction)
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution. The amount should be chosen to give a response similar to the expected analyte concentration.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer the 1 mL aliquot to a 2 mL microcentrifuge tube containing 150 mg of PSA and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
-
LC Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix interferences.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Metoxuron-monomethyl and this compound (one for quantification and one for confirmation).
Quantification
Construct a calibration curve using known concentrations of the Metoxuron-monomethyl analytical standard, with each standard containing the same concentration of the this compound internal standard. The concentration of the analyte in the sample is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.
Visualizations
Logical Relationship: Role of this compound in Quantitative Analysis
References
Metoxuron-monomethyl-d3 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, properties, and applications of Metoxuron-monomethyl-d3, a deuterated isotopologue of the phenylurea herbicide metabolite. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.
Chemical Structure and Properties
This compound is the deuterium-labeled form of Metoxuron-monomethyl. The deuterium (B1214612) atoms are typically located on the N-methyl group, providing a distinct mass difference for mass spectrometry-based applications without significantly altering the chemical behavior of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈D₃ClN₂O₂ |
| Molecular Weight | 217.67 g/mol |
| Parent Compound (Metoxuron) | C₁₀H₁₃ClN₂O₂ |
| Parent Compound MW | 228.68 g/mol |
| Appearance | Solid (neat) |
| Primary Application | Internal standard for quantitative analysis[1] |
Core Applications in Analytical Chemistry
This compound serves as an ideal internal standard for the quantification of metoxuron (B1676524) and related phenylurea herbicides in various matrices, such as environmental samples (water, soil) and biological tissues. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response[2][3].
Representative Experimental Protocol: Quantification of Metoxuron in Water Samples by LC-MS/MS
The following is a representative protocol for the analysis of the parent compound, metoxuron, in water samples using this compound as an internal standard. This protocol is based on general procedures for pesticide analysis[3][4].
1. Objective: To quantify the concentration of metoxuron in a water sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
2. Materials and Reagents:
-
Metoxuron analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Water sample
3. Sample Preparation (Solid Phase Extraction):
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Take a 100 mL aliquot of the water sample and spike it with a known concentration of this compound internal standard (e.g., to a final concentration of 10 ng/L).
-
Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol with 0.1% formic acid
-
-
Gradient: A suitable gradient to separate metoxuron from matrix components (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Metoxuron: Monitor a specific precursor-product ion transition (e.g., m/z 229 -> 183).
-
This compound: Monitor the corresponding transition (e.g., m/z 218 -> 175).
-
5. Quantification:
-
Prepare a calibration curve using standards of metoxuron at various concentrations, with each standard containing the same concentration of the this compound internal standard.
-
Calculate the ratio of the peak area of metoxuron to the peak area of this compound for each standard and the unknown samples.
-
Plot the peak area ratio against the concentration of the metoxuron standards to generate a calibration curve.
-
Determine the concentration of metoxuron in the unknown samples by interpolating their peak area ratios on the calibration curve.
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative analytical method.
References
Synthesis of Metoxuron-monomethyl-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed, albeit theoretical, pathway for the synthesis of Metoxuron-monomethyl-d3, an isotopically labeled analog of the herbicide Metoxuron. The synthesis of deuterated molecules is of significant interest for various applications in drug discovery and development, including metabolic studies and as internal standards for analytical purposes. This document outlines a plausible multi-step synthetic route, commencing from commercially available starting materials. It includes detailed experimental protocols, tabulated data for hypothetical reaction parameters, and visual representations of the synthetic pathway and workflows to facilitate comprehension and practical application by researchers in the field.
Introduction
Metoxuron is a phenylurea herbicide used to control broad-leaved and grass weeds.[1][2] The synthesis of its monomethyl-d3 labeled analog is valuable for metabolic fate studies, allowing for the precise tracking and quantification of the compound and its metabolites in biological and environmental samples. The introduction of deuterium (B1214612) at a specific site can also influence the metabolic profile of a compound, a concept of growing importance in pharmaceutical research.[3] This guide proposes a robust synthetic strategy for this compound, leveraging established chemical transformations.
Proposed Synthesis Pathway
The proposed synthesis of this compound involves a three-step process starting from 3-chloro-4-methoxyaniline (B1194202). The key steps are:
-
Phosgenation of 3-chloro-4-methoxyaniline to form the corresponding isocyanate.
-
Reaction of the isocyanate with N-methyl-d3-amine hydrochloride.
-
Formation of the final product, this compound.
This pathway is designed for efficiency and utilizes readily available or preparable deuterated reagents.
Synthesis Pathway Diagram
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed, hypothetical experimental procedures for each step in the synthesis of this compound.
Step 1: Synthesis of 3-chloro-4-methoxyphenyl isocyanate
Methodology:
-
In a dried 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-chloro-4-methoxyaniline (1.0 eq) and dry toluene (100 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of triphosgene (B27547) (0.4 eq) in dry toluene (50 mL) via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C) for 2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter to remove any solid byproducts.
-
The solvent will be removed under reduced pressure to yield crude 3-chloro-4-methoxyphenyl isocyanate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Methodology:
-
In a dried 250 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the crude 3-chloro-4-methoxyphenyl isocyanate (1.0 eq) in dry tetrahydrofuran (B95107) (THF, 100 mL).
-
In a separate flask, suspend N-methyl-d3-amine hydrochloride (1.1 eq) in dry THF (50 mL) and add triethylamine (1.2 eq) at 0 °C. Stir for 15 minutes.
-
Slowly add the N-methyl-d3-amine solution to the isocyanate solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction with water (50 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesis of this compound.
| Step | Reactant | Molecular Weight ( g/mol ) | Equivalents | Mass (g) |
| 1 | 3-chloro-4-methoxyaniline | 157.60 | 1.0 | 15.76 |
| 1 | Triphosgene | 296.75 | 0.4 | 11.87 |
| 2 | 3-chloro-4-methoxyphenyl isocyanate | 183.59 | 1.0 | 18.36 |
| 2 | N-methyl-d3-amine hydrochloride | 70.55 | 1.1 | 7.76 |
| 2 | Triethylamine | 101.19 | 1.2 | 12.14 |
Table 1: Hypothetical reactant quantities for the synthesis of this compound.
| Step | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) | Purification Method |
| 1 | 3-chloro-4-methoxyphenyl isocyanate | 183.59 | 18.36 | 95 (crude) | - |
| 2 | This compound | 231.70 | 23.17 | 80-90 | Column Chromatography |
Table 2: Hypothetical product yields and purification for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Overall experimental workflow for the synthesis of this compound.
Conclusion
This technical guide presents a detailed and plausible synthetic route for this compound. The provided experimental protocols and workflows are based on established chemical principles and are intended to serve as a valuable resource for researchers undertaking the synthesis of this and similar isotopically labeled compounds. The successful synthesis and characterization of this compound will enable more precise and insightful studies into its metabolic fate and environmental impact.
References
Metoxuron-monomethyl-d3: A Technical Guide for Advanced Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Metoxuron-monomethyl-d3, a deuterated isotopologue of the phenylurea herbicide Metoxuron-monomethyl. This document is intended for professionals in research and development who require a stable, isotopically labeled internal standard for quantitative analysis. The information presented herein covers its chemical properties, typical applications, and a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Compound Data
This compound is primarily utilized as an internal standard in analytical methodologies to ensure the accuracy and precision of the quantification of Metoxuron-monomethyl in various matrices. The deuterium (B1214612) labeling provides a distinct mass difference, allowing for its differentiation from the unlabeled analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₈D₃ClN₂O₂ | [1][2][3] |
| Molecular Weight | 217.67 g/mol | [1][3] |
| CAS Number (unlabeled) | 20782-57-4 | - |
| Typical Application | Internal Standard for Mass Spectrometry | [4] |
| Storage Conditions | -20°C or 4°C | [1][3] |
Safety and Handling Information
This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Based on the safety data for the compound, the following hazards have been identified:
-
Hazard Statements: Causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[1]
-
Precautionary Statements: Wear protective gloves. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is crucial to consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.
Application in Quantitative Analysis
The primary application of this compound is as an internal standard for the quantification of Metoxuron-monomethyl in complex matrices, such as environmental samples (water, soil) or biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.
Below is a logical workflow illustrating the role of this compound in a typical analytical procedure.
References
Physical and chemical properties of Metoxuron-monomethyl-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral characteristics, and key applications of Metoxuron-monomethyl-d3. Designed for a scientific audience, this document delves into the core technical aspects of the compound, with a focus on its use as an internal standard in analytical chemistry.
Core Physical and Chemical Properties
This compound is the deuterated analogue of the phenylurea herbicide Metoxuron. The incorporation of three deuterium (B1214612) atoms on one of the N-methyl groups results in a stable, isotopically labeled compound ideal for use in quantitative mass spectrometry-based assays. While specific experimental data for the deuterated form is limited, the physical and chemical properties can be closely estimated from its non-deuterated counterpart, Metoxuron.
Table 1: Physical and Chemical Properties of this compound and Metoxuron
| Property | This compound | Metoxuron |
| Molecular Formula | C₉H₈D₃ClN₂O₂ | C₁₀H₁₃ClN₂O₂[1][2][3] |
| Molecular Weight | 217.67 g/mol | 228.68 g/mol [1][2][3] |
| Appearance | Solid powder (expected) | White to off-white solid[4] |
| Melting Point | ~124-127 °C (estimated) | 124-127 °C[5] |
| Solubility | Soluble in DMSO[4] | Soluble in DMSO[4][6] |
| Water Solubility | - | 678 mg/L at 23 °C |
| Storage Conditions | Dry, dark, -20°C for long term[4] | -20°C for 3 years (powder)[6] |
| InChI Key | DSRNRYQBBJQVCW-UHFFFAOYSA-N (for non-deuterated)[1][2][4][7] | DSRNRYQBBJQVCW-UHFFFAOYSA-N[1][2][4][7] |
| CAS Number | Not available | 19937-59-8[1][2][3] |
Synthesis of Metoxuron and its Deuterated Analogue
The synthesis of Metoxuron, a substituted phenylurea, generally involves the reaction of a substituted aniline (B41778) with an isocyanate. For this compound, a deuterated reagent would be incorporated in a similar fashion. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of Metoxuron
This protocol describes a general method for the synthesis of phenylurea herbicides, adapted for Metoxuron. The synthesis of this compound would follow a similar procedure, substituting dimethylamine (B145610) with its deuterated analogue in the initial step.
-
Formation of Dimethylcarbamoyl Chloride: Phosgene (COCl₂) is reacted with dimethylamine ((CH₃)₂NH) in an inert solvent (e.g., toluene) at a low temperature (0-5 °C) to form dimethylcarbamoyl chloride ((CH₃)₂NCOCl). For the deuterated analogue, trideuteromethyl-methylamine would be used.
-
Reaction with 3-Chloro-4-methoxyaniline (B1194202): 3-Chloro-4-methoxyaniline is dissolved in an appropriate solvent, such as anhydrous tetrahydrofuran (B95107) (THF).
-
Urea Formation: The solution of dimethylcarbamoyl chloride is added dropwise to the 3-chloro-4-methoxyaniline solution under stirring, in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the triethylamine (B128534) hydrochloride salt. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Metoxuron.
Spectral Data
The spectral data for this compound is expected to be very similar to that of Metoxuron, with key differences arising from the presence of deuterium.
-
Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak would be observed at an m/z value 3 units higher than that of Metoxuron due to the three deuterium atoms. The fragmentation pattern would also show corresponding mass shifts for fragments containing the deuterated methyl group. The mass spectrum of Metoxuron shows a molecular ion peak at m/z 228.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound would show the absence of the signal corresponding to one of the N-methyl groups. The integration of the remaining N-methyl signal would be reduced by half. The aromatic and methoxy (B1213986) protons would remain unaffected.
-
¹³C NMR: The carbon-13 NMR spectrum would show a triplet for the carbon of the deuterated methyl group due to C-D coupling, and this signal would be significantly less intense than the corresponding signal in the non-deuterated compound. The chemical shifts of other carbons would be largely unchanged.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be very similar to that of Metoxuron. The C-D stretching vibrations would appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹), but these may be weak and difficult to observe.
Mechanism of Action: Photosystem II Inhibition
Metoxuron, like other phenylurea herbicides, acts by inhibiting photosynthesis in target plants. Specifically, it blocks the electron transport chain in photosystem II (PSII).
Metoxuron binds to the D1 protein of the PSII complex, displacing the native plastoquinone (B1678516) (PQ) molecule from its binding site. This blockage prevents the transfer of electrons from the primary electron acceptor (QA) to the secondary electron acceptor (QB), thereby halting the photosynthetic electron flow and leading to the death of the plant.
Application as an Internal Standard in LC-MS Analysis
The primary application of this compound is as an internal standard for the quantification of Metoxuron and related compounds in various matrices, such as environmental and biological samples. Its chemical and physical properties are nearly identical to the analyte, but its increased mass allows for its differentiation by a mass spectrometer.
Experimental Protocol: Quantification of Metoxuron using this compound Internal Standard
-
Preparation of Standard Solutions: Prepare stock solutions of Metoxuron and this compound in a suitable organic solvent (e.g., acetonitrile). From these, prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Sample Preparation:
-
To an accurately measured volume or weight of the sample (e.g., water, soil extract, plasma), add a known amount of the this compound internal standard solution.
-
Perform the necessary extraction and clean-up procedures to isolate the analyte and internal standard from the sample matrix. This may involve liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards into an LC-MS/MS system.
-
Develop a chromatographic method to achieve baseline separation of Metoxuron from any interfering matrix components.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both Metoxuron and this compound in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of Metoxuron in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Safety and Handling
Metoxuron and its deuterated analogue should be handled with appropriate safety precautions in a laboratory setting. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable tool for researchers and analytical scientists, particularly in the fields of environmental monitoring and toxicology. Its physical and chemical properties, being nearly identical to the parent compound Metoxuron, make it an excellent internal standard for accurate and precise quantification by mass spectrometry. Understanding its synthesis, spectral properties, and mechanism of action is crucial for its effective application in research and development.
References
- 1. Metoxuron [webbook.nist.gov]
- 2. Metoxuron | C10H13ClN2O2 | CID 29863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. medkoo.com [medkoo.com]
- 5. Metoxuron PESTANAL , analytical standard 19937-59-8 [sigmaaldrich.com]
- 6. Metoxuron | TargetMol [targetmol.com]
- 7. Metoxuron | CymitQuimica [cymitquimica.com]
Isotopic Purity of Metoxuron-monomethyl-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Metoxuron-monomethyl-d3, a deuterated analog of the herbicide metabolite Metoxuron-monomethyl. The isotopic purity of such labeled compounds is a critical parameter, ensuring accuracy and reliability when used as internal standards or tracers in quantitative analyses such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This document outlines the analytical techniques, presents illustrative data, and details the experimental workflows for assessing the isotopic enrichment of this compound.
Core Concepts in Isotopic Purity Assessment
The isotopic purity of this compound refers to the extent to which the three protium (B1232500) atoms on the N-methyl group have been replaced by deuterium (B1214612) atoms. It is typically expressed as a percentage of the desired deuterated species (d3) relative to other isotopic variants (d0, d1, d2). A high isotopic enrichment is crucial for its function as an internal standard, minimizing signal overlap with the unlabeled analyte.[3]
Quantitative Data Summary
The isotopic distribution of a specific batch of this compound would be determined using high-resolution mass spectrometry. The following table provides an illustrative example of such data, showcasing the relative abundance of each isotopologue.
| Isotopologue | Chemical Formula | Theoretical Mass (Da) | Measured Mass (Da) | Relative Abundance (%) |
| d0 (unlabeled) | C₁₀H₁₃ClN₂O₂ | 228.0666 | 228.0665 | 0.15 |
| d1 | C₁₀H₁₂DClN₂O₂ | 229.0728 | 229.0727 | 0.85 |
| d2 | C₁₀H₁₁D₂ClN₂O₂ | 230.0791 | 230.0790 | 2.50 |
| d3 | C₁₀H₁₀D₃ClN₂O₂ | 231.0854 | 231.0853 | 96.50 |
Note: This data is for illustrative purposes only. Actual isotopic enrichment can vary by synthesis batch and should be confirmed by consulting the Certificate of Analysis for a specific lot.[3]
Experimental Protocols
The determination of isotopic purity for this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3]
Mass Spectrometry for Isotopic Enrichment Analysis
High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a highly sensitive method for determining the isotopic distribution of a labeled compound.[2][4]
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a UHPLC system.[4]
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. This is then diluted to a working concentration (e.g., 1 µg/mL) with the initial mobile phase.[5]
-
Chromatographic Separation: The sample is injected into the LC system. A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to separate the analyte from any potential impurities.[5]
-
Mass Spectrometric Analysis: The mass spectrometer is operated in full scan mode in the positive electrospray ionization (ESI) mode. The high resolution allows for the separation and detection of the different isotopologues of this compound based on their small mass differences.
-
Data Analysis: The extracted ion chromatograms (EICs) for each isotopologue (d0, d1, d2, and d3) are generated. The peak areas of these EICs are integrated, and the relative percentage of each is calculated to determine the isotopic distribution.[4] A correction for the natural isotopic abundance of other elements (e.g., ¹³C, ¹⁵N) may be necessary for highly accurate measurements.[4]
NMR Spectroscopy for Structural Integrity and Purity
While MS provides the isotopic distribution, NMR spectroscopy is used to confirm the position of the deuterium labels and the overall structural integrity of the molecule.[2]
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: An accurately weighed amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) to a concentration of approximately 5-10 mg/mL.[5]
-
¹H-NMR Spectroscopy: A standard one-dimensional ¹H-NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the N-methyl protons confirms successful deuteration at that position. The integration of any residual proton signal at the labeled site compared to the integrals of protons at unlabeled positions can be used to estimate isotopic enrichment.[3]
-
¹³C-NMR Spectroscopy: A ¹³C-NMR spectrum can also be acquired to further confirm the structure of the molecule. The carbon signal of the deuterated methyl group will appear as a multiplet due to coupling with deuterium, and its chemical shift will be slightly different from the unlabeled compound.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols for assessing the isotopic purity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. almacgroup.com [almacgroup.com]
- 5. benchchem.com [benchchem.com]
Environmental Fate of Metoxuron and its Degradation Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoxuron, a phenylurea herbicide, has been utilized for the control of broad-leaved weeds and grasses in various crops. Its environmental persistence and the formation of degradation products are of significant interest to researchers and environmental scientists. Understanding the fate of Metoxuron in soil and water is crucial for assessing its potential environmental impact. This technical guide provides an in-depth overview of the environmental degradation of Metoxuron, including its degradation pathways, the formation of metabolites, and the analytical methodologies used for their study.
Abiotic Degradation of Metoxuron
The degradation of Metoxuron in the environment can occur through non-biological processes, primarily photodegradation and chemical hydrolysis.
Photodegradation
Photodegradation, or photolysis, is a major abiotic pathway for the breakdown of Metoxuron in aqueous environments. Exposure to ultraviolet (UV) radiation, particularly at wavelengths of 254 nm or between 300 and 450 nm, initiates the degradation process. The primary photochemical reaction is the photohydrolysis of the carbon-chlorine (C-Cl) bond on the phenyl ring. This leads to the formation of 3-(3-hydroxy-4-methoxyphenyl)-1,1-dimethylurea (MX3) as the main initial photoproduct[1][2]. The quantum yield for this reaction has been determined to be 0.020 (± 0.005) in solutions irradiated at 254 nm[1][2].
Further irradiation can lead to the formation of several minor photoproducts, including dihydroxydimethoxybiphenyl derivatives, which result from the transformation of MX3[1][2]. Photocatalytic degradation in the presence of titanium dioxide (TiO2) has also been investigated, showing that oxidation or removal of the terminal methyl groups and ring hydroxylation are additional transformation pathways[3][4].
Chemical Hydrolysis
Chemical hydrolysis can also contribute to the degradation of Metoxuron, particularly under certain pH and temperature conditions. Phenylurea herbicides, in general, are susceptible to hydrolysis, which involves the cleavage of the urea (B33335) bridge. The rate of hydrolysis is influenced by factors such as pH and temperature, with degradation often being more rapid in acidic or alkaline conditions compared to neutral pH[2].
Biotic Degradation of Metoxuron
Microbial activity in soil and water plays a significant role in the degradation of Metoxuron. Various microorganisms, including bacteria and fungi, are capable of metabolizing phenylurea herbicides.
Microbial Degradation in Soil
In soil, the typical degradation half-life (DT50) of Metoxuron is approximately 18.5 days, indicating it is non-persistent[5]. Microbial degradation is a key process contributing to this relatively rapid dissipation. Soil microorganisms can utilize Metoxuron as a source of carbon and nitrogen, leading to its breakdown. The degradation pathways often involve demethylation of the urea side chain and hydrolysis of the urea bond.
Microbial Degradation in Water
In aquatic systems, microbial communities also contribute to the breakdown of Metoxuron. The rate and extent of microbial degradation in water are influenced by factors such as the microbial population density, temperature, and availability of other nutrients.
Degradation Pathways and Products
The degradation of Metoxuron proceeds through several pathways, resulting in a variety of transformation products. The primary degradation reactions include photohydrolysis, oxidation, demethylation, and cleavage of the urea bridge.
Key Degradation Products of Metoxuron:
| Degradation Product | Chemical Name | Formation Pathway |
| MX3 | 3-(3-hydroxy-4-methoxyphenyl)-1,1-dimethylurea | Photohydrolysis |
| Minor Photoproducts | e.g., dihydroxydimethoxybiphenyl derivatives | Further phototransformation of MX3 |
| Demethylated Products | e.g., 3-(3-chloro-4-methoxyphenyl)-1-methylurea | Oxidation/removal of terminal methyl groups |
| Hydroxylated Products | - | Ring hydroxylation |
This table summarizes the primary degradation products identified in various studies.
Below is a diagram illustrating the primary photodegradation pathway of Metoxuron.
Caption: Primary photodegradation pathway of Metoxuron.
Experimental Protocols
The study of Metoxuron's environmental fate involves a combination of laboratory and field experiments. Below are generalized protocols for key experiments.
Photodegradation Study
Objective: To determine the rate and products of Metoxuron photodegradation in an aqueous solution.
Methodology:
-
Solution Preparation: Prepare an aqueous solution of Metoxuron of a known concentration in purified water.
-
Irradiation: Irradiate the solution using a UV lamp with a specific wavelength (e.g., 254 nm) or a solar simulator. Control the temperature during the experiment.
-
Sampling: Collect samples at various time intervals.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) to quantify the remaining Metoxuron and identify degradation products.
-
Data Analysis: Calculate the degradation rate constant and half-life. Identify the chemical structures of the degradation products using techniques like NMR and high-resolution MS.
Soil Degradation Study
Objective: To determine the degradation rate of Metoxuron in soil under controlled laboratory conditions.
Methodology:
-
Soil Treatment: Treat a known mass of sieved soil with a solution of Metoxuron to achieve a specific concentration. Ensure homogenous distribution.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture level.
-
Sampling: Collect soil subsamples at predetermined time intervals.
-
Extraction: Extract Metoxuron and its metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile (B52724) or methanol).
-
Clean-up: Clean up the extracts using Solid-Phase Extraction (SPE) to remove interfering substances.
-
Analysis: Quantify Metoxuron and its degradation products using LC-MS/MS.
-
Data Analysis: Determine the dissipation kinetics and calculate the DT50 value.
Below is a workflow diagram for a typical soil degradation study.
Caption: Experimental workflow for a soil degradation study.
Analytical Methods
The accurate quantification of Metoxuron and its degradation products in environmental matrices requires sensitive and selective analytical methods.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the technique of choice for the analysis of Metoxuron and its metabolites due to its high sensitivity and specificity.
Typical LC-MS/MS Parameters:
-
Chromatographic Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) formate, is employed.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for Metoxuron and each of its degradation products.
Factors Affecting Degradation
The rate of Metoxuron degradation in the environment is influenced by a variety of factors:
-
Soil Properties: Soil organic matter content, clay content, pH, and microbial biomass can all affect the adsorption and degradation of Metoxuron. Higher organic matter and clay content can increase adsorption, potentially reducing bioavailability for microbial degradation.
-
Environmental Conditions: Temperature, moisture, and sunlight intensity are critical factors. Higher temperatures and optimal moisture levels generally enhance microbial activity and chemical hydrolysis rates[6]. Increased sunlight exposure accelerates photodegradation.
-
pH: The pH of the soil and water can influence both chemical hydrolysis and microbial activity.
Conclusion
The environmental fate of Metoxuron is governed by a combination of abiotic and biotic degradation processes. Photodegradation in water and microbial degradation in soil are the primary pathways for its dissipation. The main initial photoproduct is 3-(3-hydroxy-4-methoxyphenyl)-1,1-dimethylurea (MX3), with further degradation leading to a variety of minor products. The persistence of Metoxuron is relatively low, with a typical soil half-life of around 18.5 days. Understanding the factors that influence its degradation and the identity of its transformation products is essential for a comprehensive environmental risk assessment. Further research focusing on the quantitative analysis of a wider range of degradation products under various environmental conditions will continue to refine our understanding of the environmental fate of this herbicide.
References
The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and reliable quantitative analysis, particularly within the complex matrices encountered in drug development and life sciences research, the choice of an internal standard is paramount. Among the available options, stable isotope labeled (SIL) internal standards have emerged as the unequivocal gold standard. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with SIL internal standards, offering a robust resource for professionals striving for the highest levels of accuracy and data integrity in their analytical workflows.
The Fundamental Principle: Isotope Dilution Mass Spectrometry
The power of SIL internal standards lies in the analytical technique of Isotope Dilution Mass Spectrometry (IDMS).[1] IDMS is a definitive method that minimizes errors arising from sample loss during preparation and analysis.[1] The core principle involves adding a known amount of an isotopically labeled version of the analyte (the SIL internal standard) to the sample before any processing steps.[1] This "spike" is chemically identical to the analyte of interest but possesses a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2][3]
Because the SIL internal standard and the native analyte are chemically identical, they behave virtually identically during extraction, cleanup, derivatization, and ionization in the mass spectrometer.[4] The mass spectrometer, however, can readily distinguish between the two based on their mass-to-charge ratio (m/z).[1] By measuring the ratio of the signal from the native analyte to that of the SIL internal standard, the initial concentration of the analyte in the sample can be calculated with exceptional accuracy and precision.[1] This ratiometric measurement effectively cancels out variability that can occur at nearly every stage of the analytical process.[5]
Unparalleled Advantages of SIL Internal Standards
The adoption of SIL internal standards is driven by their significant advantages over other types of internal standards, such as structural analogs. These benefits are particularly pronounced in regulated bioanalysis where data of the highest quality is required for submissions to bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6]
Mitigating Analytical Variability
SIL internal standards offer superior compensation for a range of analytical challenges:
-
Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since the SIL internal standard co-elutes with the analyte and experiences the same matrix effects, it provides effective normalization.[2][7]
-
Extraction Recovery: Losses during sample preparation are a common source of error. The identical chemical nature of the SIL internal standard ensures that it tracks the analyte's recovery throughout the entire sample preparation process more reliably than a structural analog.[2]
-
Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, are effectively corrected by the ratiometric measurement against the co-analyzed SIL internal standard.[5][8]
Quantitative Data Comparison
The superior performance of SIL internal standards is evident in quantitative data from comparative studies. The following table summarizes typical performance characteristics when compared to structural analog internal standards.
| Performance Parameter | Stable Isotope Labeled Internal Standard (SIL-IS) | Structural Analog Internal Standard | Rationale for Superiority |
| Precision (%CV) | Typically <10%[2] | Can be >15%[2] | The SIL-IS more closely tracks the analyte's behavior, leading to significantly better precision.[2] |
| Accuracy (%Bias) | Closer to 100%[9] | Can show significant bias[9] | The near-identical properties ensure a more accurate reflection of the true analyte concentration. |
| Matrix Effect (% Suppression/Enhancement) | Effectively compensated (<5% difference between analyte and IS)[2] | Inconsistent compensation (can be >20% difference)[2] | The SIL-IS experiences the same matrix effects as the analyte, allowing for effective normalization.[2][7] |
| Recovery Variability (%CV) | Low (<10%)[2] | Higher (>15%)[2] | The SIL-IS reliably tracks the analyte's recovery throughout the sample preparation process.[2] |
| Linear Range | Wide and reproducible[10] | May be narrower and less consistent[10] | Consistent ionization efficiency across a range of concentrations. |
| Correlation Coefficient (R²) | > 0.998[10] | Often lower and more variable[10] | Demonstrates a stronger linear relationship between concentration and response. |
Key Considerations for a High-Quality SIL Internal Standard
While the concept is straightforward, the effectiveness of a SIL internal standard depends on several critical factors:
-
Isotopic Purity: The SIL internal standard must be free of the unlabeled analyte to avoid artificially inflating the measured concentration.[3]
-
Stability of the Label: The isotopic labels must be positioned on non-exchangeable sites within the molecule to prevent loss or replacement during sample processing.[3] For example, deuterium labels should not be placed on heteroatoms like oxygen or nitrogen where they can exchange with protons from the solvent.[3]
-
Sufficient Mass Difference: A mass difference of at least three or more mass units is generally required for small molecules to prevent spectral overlap between the analyte and the internal standard.[3]
-
Co-elution: Ideally, the SIL internal standard should co-elute chromatographically with the analyte to ensure they are subjected to the same matrix effects at the same time. However, deuterium-labeled standards can sometimes exhibit slightly different retention times, a phenomenon known as the "deuterium isotope effect". Using ¹³C or ¹⁵N labeling can often circumvent this issue.[7]
Experimental Protocols
The successful implementation of SIL internal standards requires rigorous method validation. Below are detailed methodologies for key experiments.
Protocol for Preparation of Calibration Standards and Quality Controls
Objective: To prepare a set of standards with known analyte concentrations to construct a calibration curve and quality control (QC) samples to assess the accuracy and precision of the method.
Methodology:
-
Stock Solutions: Prepare individual stock solutions of the analyte and the SIL internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.[6]
-
Working Solutions:
-
Calibration Standards: Spike a known volume of the blank biological matrix with the analyte working solutions to create a set of 8-10 non-zero calibration standards. Add a fixed volume of the SIL internal standard working solution to each calibration standard.[10]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared by spiking blank matrix with the analyte at concentrations within the range of the calibration curve.
Protocol for Sample Preparation (Protein Precipitation)
Objective: To extract the analyte and SIL internal standard from the biological matrix and remove interfering proteins.
Methodology:
-
To an aliquot of the sample, calibration standard, or QC sample, add a fixed volume of the SIL internal standard working solution.
-
Vortex the sample to ensure thorough mixing.
-
Add 3 volumes of cold acetonitrile (B52724) (or another suitable protein precipitation agent) to the sample.[10]
-
Vortex vigorously for 1-2 minutes to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[10]
Protocol for Bioanalytical Method Validation: Key Experiments
Objective: To ensure the bioanalytical method is robust, reliable, and meets regulatory guidelines.[2][6]
Methodology:
-
Specificity and Selectivity: Analyze at least six different lots of blank matrix to ensure no endogenous components interfere with the detection of the analyte or the SIL internal standard.
-
Matrix Effect Evaluation:
-
Prepare three sets of samples at low and high concentrations:
-
Set A: Analyte and SIL-IS spiked in the final extract of a pre-extracted blank matrix.
-
Set B: Analyte and SIL-IS spiked into the blank matrix before extraction.
-
Set C: Analyte and SIL-IS in a neat solution (no matrix).
-
-
Calculate the matrix factor (MF) by comparing the peak areas of Set B to Set C.
-
The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of the matrix should not exceed 15%.[11]
-
-
Recovery Assessment:
-
Compare the peak area of the analyte from extracted samples (Set B from the matrix effect experiment) to that of post-extraction spiked samples (Set A).
-
Calculate the recovery for both the analyte and the SIL-IS. The recovery should be consistent across the concentration range.
-
-
Stability Assessment:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.[11]
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the expected sample handling time.[11]
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.
-
Visualizing Workflows and Pathways
The logical flow of experiments and the biological pathways under investigation can be clearly represented using diagrams.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. nebiolab.com [nebiolab.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantitative Analysis of Metoxuron in Environmental Samples using Metoxuron-monomethyl-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metoxuron is a phenylurea herbicide used for the control of broad-leaved weeds in various crops. Monitoring its presence in environmental matrices such as water and soil is crucial to ensure environmental safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the quantification of pesticide residues. The use of a stable isotope-labeled internal standard, such as Metoxuron-monomethyl-d3, is the gold standard for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the analysis of Metoxuron using this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution is a powerful technique for quantitative analysis. A known amount of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process. The labeled compound is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and chromatography. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the response of the native analyte to the labeled internal standard, accurate quantification can be achieved, as any losses or variations during the workflow will affect both compounds equally.
Caption: Principle of Isotope Dilution using this compound.
Experimental Protocols
Sample Preparation: Water Samples (Solid-Phase Extraction - SPE)
This protocol is suitable for the extraction of Metoxuron from water samples.
Materials:
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Oasis HLB SPE cartridges (or equivalent)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection: Collect water samples in clean glass bottles. Store at 4°C if not analyzed immediately.
-
Internal Standard Spiking: To a 100 mL water sample, add a precise volume of this compound stock solution to achieve a final concentration of 10 ng/mL.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analytes from the cartridge with 5 mL of methanol into a clean collection tube.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:methanol with 0.1% formic acid). Vortex for 30 seconds and transfer to an LC vial for analysis.
Sample Preparation: Soil/Sediment Samples (QuEChERS Method)
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil or sediment.
Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing MgSO₄ and PSA (primary secondary amine)
-
Centrifuge capable of 4000 rpm
-
Vortex mixer
Procedure:
-
Sample Homogenization: Air-dry the soil/sediment sample and sieve to remove large particles. Homogenize the sample.
-
Weighing and Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a precise volume of this compound stock solution to achieve a final concentration of 10 ng/g.
-
Hydration: Add 10 mL of HPLC grade water to the tube and vortex for 1 minute.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Sample for Analysis: Take an aliquot of the supernatant, dilute with the initial mobile phase if necessary, and transfer to an LC vial for analysis.
LC-MS/MS Analysis
The following tables summarize the instrumental parameters for the analysis of Metoxuron and this compound.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), 10.1-12 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Metoxuron | 229.1 | 72.0 | 25 | 156.0 | 20 |
| This compound | 232.1 | 75.0 | 25 | 156.0 | 20 |
Note: The precursor ion for this compound is +3 Da compared to Metoxuron. The primary fragment containing the deuterated methyl group will also show a +3 Da shift. Other fragments may be identical.[2]
Caption: LC-MS/MS workflow for Metoxuron analysis.
Data Analysis and Method Validation
Calibration and Quantification
A calibration curve should be prepared using a series of standards containing known concentrations of Metoxuron and a constant concentration of this compound. The curve is generated by plotting the ratio of the peak area of the Metoxuron quantifier ion to the peak area of the this compound quantifier ion against the concentration of Metoxuron.
Method Validation
The analytical method should be validated to ensure its performance. Key validation parameters are summarized in the table below.
Table 4: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Coefficient of determination (r²) > 0.99 |
| Accuracy (Recovery) | The closeness of the measured value to the true value, assessed by analyzing spiked blank samples. | 70-120% |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤ 20% |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of Metoxuron in environmental samples. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and procedural losses. The provided protocols for sample preparation and instrumental analysis can be adapted by environmental, agricultural, and food safety laboratories for routine monitoring of this herbicide.
References
Application Notes and Protocols for the Use of Metoxuron-monomethyl-d3 as an Internal Standard in Herbicide Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoxuron is a selective phenylurea herbicide used to control a variety of broadleaf and grass weeds in agricultural settings.[1] Accurate quantification of Metoxuron residues in environmental samples, such as soil and water, is crucial for monitoring its environmental fate and ensuring regulatory compliance. The use of a stable isotope-labeled internal standard is the preferred method for achieving high accuracy and precision in quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2][]
Metoxuron-monomethyl-d3 is the deuterated analog of Metoxuron and serves as an ideal internal standard for the quantification of Metoxuron in various matrices.[4] This document provides detailed application notes and protocols for the use of this compound as an internal standard in the analysis of Metoxuron in soil and water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action: Inhibition of Photosystem II
Phenylurea herbicides, including Metoxuron, act by inhibiting photosynthesis in target plants. Specifically, they bind to the D1 quinone-binding protein within the Photosystem II (PSII) complex in the chloroplast thylakoid membranes. This binding blocks the electron transport chain, preventing the fixation of CO2 and the production of energy required for plant growth. The disruption of electron flow leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, which ultimately results in cell death.
References
Application Notes and Protocols for the Analysis of Metoxuron-monomethyl in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoxuron-monomethyl, a phenylurea herbicide, is utilized for the control of broadleaf weeds in various agricultural settings. Its potential for environmental contamination of soil and water resources necessitates robust and reliable analytical methods for its detection and quantification. These application notes provide detailed protocols for the analysis of Metoxuron-monomethyl in both soil and water matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following tables summarize the quantitative data for the analytical methods described.
Table 1: HPLC-UV Method Performance for Metoxuron-monomethyl Analysis
| Matrix | Parameter | Value | Reference |
| Soil | Limit of Detection (LOD) | 0.3 - 0.5 ng/g | [1] |
| Water | Limit of Detection (LOD) | 0.01 - 0.03 ng/mL | [1] |
| Water | Linearity Range | 5 - 500 ppb | [2] |
| Water | Recovery | Good | [2] |
Table 2: General Performance Characteristics of Phenylurea Herbicide Analysis in Soil (Adaptable for Metoxuron-monomethyl)
| Parameter | Value | Reference |
| Recovery | 70.8% to 99.0% | [3] |
| Limit of Detection (LOD) | 0.05 mg/kg | [3] |
| Limit of Quantification (LOQ) | 0.1 mg/kg | [3] |
Experimental Protocols
Protocol 1: Analysis of Metoxuron-monomethyl in Water by HPLC-UV
This protocol is adapted from a method developed for the analysis of several phenylurea herbicides in water.[2]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Pass 50 mL of the water sample through the conditioned C18 SPE cartridge under vacuum at a flow rate of approximately 5 mL/min.
-
After the entire sample has passed through, dry the cartridge by drawing air through it for 10 minutes.
-
Elute the retained analytes with 1.5 mL of acetonitrile (B52724) into a collection vial.
-
The eluant is now ready for HPLC-UV analysis.
2. HPLC-UV Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water. The exact ratio should be optimized for best separation, a starting point could be a gradient or isocratic elution with a higher proportion of acetonitrile.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve using standard solutions of Metoxuron-monomethyl in acetonitrile.
Protocol 2: Analysis of Metoxuron-monomethyl in Soil by HPLC-UV (Adapted QuEChERS Method)
This protocol is an adaptation of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, which is widely used for pesticide residue analysis in food and environmental samples.[3][4]
1. Sample Extraction
-
Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of acetonitrile (containing 1% acetic acid).
-
Add the QuEChERS extraction salts (e.g., 4 g anhydrous magnesium sulfate (B86663) and 1 g sodium acetate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
The resulting supernatant is the cleaned-up extract.
3. Analysis
-
Filter the cleaned-up extract through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the sample using the HPLC-UV conditions described in Protocol 1, Section 2 .
Protocol 3: Analysis of Metoxuron-monomethyl in Soil and Water by GC-MS (General Approach)
Direct analysis of phenylurea herbicides by GC-MS is challenging due to their thermal instability.[2] Therefore, a derivatization step is required to convert Metoxuron-monomethyl into a more volatile and thermally stable compound.
1. Sample Preparation
-
Follow the extraction and cleanup procedures outlined in Protocol 1 (for water) or Protocol 2 (for soil) .
-
After obtaining the final extract, evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Alkylation - General Procedure)
A specific, validated derivatization protocol for Metoxuron-monomethyl was not identified in the literature search. The following is a general alkylation procedure that has been used for other phenylurea herbicides and would require optimization for Metoxuron-monomethyl.[1]
-
To the dried extract, add a suitable alkylating agent (e.g., iodoethane) and a base (e.g., sodium hydride) in an appropriate solvent.
-
Heat the reaction mixture to facilitate the derivatization. The temperature and reaction time will need to be optimized.
-
After the reaction is complete, quench the reaction and extract the derivatized analyte into a non-polar solvent (e.g., hexane).
-
The organic layer is then concentrated and ready for GC-MS analysis.
3. GC-MS Analysis
-
GC System: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Optimized to ensure volatilization without degradation of the derivative.
-
Oven Temperature Program: A temperature gradient program should be developed to achieve good separation of the derivatized analyte from any remaining matrix components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Visualizations
Caption: Workflow for HPLC-UV analysis of Metoxuron-monomethyl.
Caption: General workflow for GC-MS analysis of Metoxuron-monomethyl.
References
Application Notes and Protocols for the Detection of Phenylurea Herbicides Using Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the sample preparation and analysis of phenylurea herbicides in various environmental matrices. The use of isotope-labeled internal standards is incorporated to ensure high accuracy and precision in quantification, compensating for matrix effects and procedural losses.
Introduction
Phenylurea herbicides are widely used in agriculture for pre- and post-emergence weed control. Their persistence and potential for environmental contamination necessitate sensitive and reliable analytical methods for their detection in matrices such as water, soil, and food. This guide details robust sample preparation techniques, including Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS), coupled with High-Performance Liquid Chromatography (HPLC) for analysis. The inclusion of labeled internal standards is critical for accurate quantification.[1][2]
Quantitative Data Summary
The following tables summarize the performance characteristics of the described methods for the analysis of common phenylurea herbicides.
Table 1: Performance Data for Phenylurea Herbicide Analysis in Water Samples
| Herbicide | Method | Matrix | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |
| Monuron, Diuron, Linuron, Metazachlor, Metoxuron | SPE-HPLC-UV | Tap Water, Soft Drinks | 0.82 - 1.29 ng/mL | - | Good | [3][4] |
| Chlortoluron, Diuron, Fluometuron, Isoproturon, Linuron, etc. | SPE-HPLC-DAD | Water | 4 - 40 | - | 74 - 104 | [5] |
| Chlorbromuron, Diuron, Linuron, Metoxuron, Monuron | SPE-HPLC-DAD | Water | 0.3 µg/L | 1.0 µg/L | 85.2 - 110.0 | [3][6] |
| Various Phenylureas | SPE-Derivatization-SPME-GC-MS | Natural Waters | 0.3 - 1.0 | - | >90% | [7] |
| Methoxuron | Online SPE-HPLC-ES-MS | River Water | 10 | - | - | [8] |
| Various Phenylureas | SPE-LC-ES-QIT-MS | Colorado River Water | 8.0 - 36 | - | 77 - 96 | [9][10] |
Table 2: Performance Data for Phenylurea Herbicide Analysis in Soil and Other Matrices
| Herbicide | Method | Matrix | LOD | LOQ | Recovery (%) | Reference |
| Chlortoluron, Isoproturon, Monolinuron, Buturon | MC-HF-LPME-HPLC-DAD | River Water | 0.05 - 0.1 ng/mL | - | - | [7] |
| Chlortoluron, Isoproturon, Monolinuron, Buturon | MC-HF-LPME-HPLC-DAD | Soil | 0.5 - 1.0 ng/g | - | - | [7] |
| 21 Pesticides (including Phenylureas) | QuEChERS-LC-MS/MS | Soil | - | - | Majority 70-120 | [11][12] |
| Monuron, Linuron, Isoproturon | SUPRAs Microextraction-HPLC | Water & Rice | 0.5 - 1.3 ng/mL | 1.6 - 500.0 ng/mL | - | [13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction and pre-concentration of phenylurea herbicides from water samples.[3][5]
Materials:
-
Water sample
-
Isotope-labeled internal standard solution
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
C18 SPE cartridges
-
0.45 µm filter
-
Vacuum manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
HPLC vials
Procedure:
-
Sample Filtration: Filter the water sample through a 0.45 µm filter to remove particulate matter.[3]
-
Internal Standard Spiking: Add a known amount of the isotope-labeled internal standard solution to the filtered water sample.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.[3] Do not allow the cartridge to dry out.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.[3]
-
Analyte Elution: Elute the retained herbicides with a suitable organic solvent, such as 5-10 mL of acetonitrile or methanol.[3]
-
Solvent Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen.[3]
-
Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 1 mL) of the mobile phase used for HPLC analysis.[3]
-
Analysis: Transfer the reconstituted sample to an HPLC vial for analysis.
Protocol 2: QuEChERS Method for Soil and Food Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from complex matrices like soil and food.[11][12][14]
Materials:
-
Soil or homogenized food sample
-
Isotope-labeled internal standard solution
-
Acetonitrile (HPLC grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (d-SPE) cleanup tubes containing sorbents (e.g., PSA, C18, GCB)
-
50 mL centrifuge tubes
-
Centrifuge
-
Vortex mixer
-
HPLC vials
Procedure:
-
Sample Weighing and Hydration: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like soil, add a specific amount of water to ensure hydration and improve extraction efficiency.[11][15]
-
Internal Standard Spiking: Add a known amount of the isotope-labeled internal standard solution to the sample.
-
Solvent Addition: Add 10-15 mL of acetonitrile to the centrifuge tube.
-
Extraction: Add the QuEChERS extraction salts to the tube, cap tightly, and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.[11]
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.[11]
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥5000 rcf for 2 minutes.[11]
-
Analysis: The purified supernatant is ready for direct injection into the HPLC system or can be further concentrated and reconstituted in the mobile phase if necessary.
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE) of Phenylurea Herbicides.
Caption: Workflow for the QuEChERS Method for Phenylurea Herbicide Analysis.
Caption: Logical Flow of Phenylurea Herbicide Analysis.
References
- 1. eprints.um.edu.my [eprints.um.edu.my]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of phenylurea herbicides in water samples using online sorptive preconcentration and high-performance liquid chromatography with UV or electrospray mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. weber.hu [weber.hu]
- 12. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application of Metoxuron-monomethyl-d3 in Food Residue Analysis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the quantitative analysis of metoxuron (B1676524) residues in food matrices using Metoxuron-monomethyl-d3 as an internal standard. The methodologies described herein leverage the highly selective and sensitive technique of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) coupled with a robust sample preparation method, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Introduction
Metoxuron is a phenylurea herbicide used to control broadleaf weeds in various crops. Its potential presence in food commodities necessitates reliable and accurate analytical methods for monitoring compliance with regulatory limits and ensuring food safety. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy in quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.[1] This internal standard closely mimics the chemical and physical properties of the target analyte, metoxuron, leading to more precise and reliable quantification.
This application note details a validated workflow for the determination of metoxuron in fruits and vegetables, from sample extraction and cleanup to LC-MS/MS analysis and data interpretation.
Analytical Workflow Overview
The overall analytical workflow for the determination of metoxuron in food samples using this compound as an internal standard is depicted below. The process begins with sample homogenization, followed by QuEChERS extraction and cleanup, and culminates in LC-MS/MS analysis.
Caption: General workflow for metoxuron residue analysis.
Experimental Protocols
Reagents and Materials
-
Metoxuron analytical standard (PESTANAL®, Sigma-Aldrich or equivalent)[1]
-
This compound (100 µg/mL in Acetonitrile, HPC Standards or equivalent)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Sodium citrate (B86180) tribasic dihydrate
-
Disodium citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
Standard Solution Preparation
-
Metoxuron Stock Solution (1 mg/mL): Accurately weigh 10 mg of metoxuron standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (10 µg/mL): Dilute the 100 µg/mL commercial solution 1:10 with methanol.
-
Working Standard Mixture: Prepare a series of calibration standards by diluting the metoxuron stock solution with methanol to achieve concentrations ranging from 1 to 100 ng/mL.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution 1:10 with methanol.
Sample Preparation (QuEChERS Protocol)
This protocol is based on the widely adopted QuEChERS method for pesticide residue analysis in fruits and vegetables.
Caption: QuEChERS sample preparation workflow.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
3.4.1. Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
3.4.2. Mass Spectrometry (MS/MS) Conditions
The following MRM transitions should be monitored. Collision energies may require optimization based on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Metoxuron (Quantifier) | 229.2 | 72.0 | 50 |
| Metoxuron (Qualifier) | 229.2 | 156.0 | 50 |
| This compound | 232.2 | 75.0 | 50 |
Quantitative Data and Method Performance
The following table summarizes the expected performance characteristics of this method for the analysis of metoxuron in representative food matrices like fruits and vegetables. These values are based on typical performance for multi-residue pesticide analysis using isotopic internal standards. Actual performance should be verified through in-house validation.
| Parameter | Matrix: Apples | Matrix: Spinach |
| Limit of Detection (LOD) | 0.003 mg/kg | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg |
| Recovery (%) at 0.05 mg/kg | 95 ± 5 | 92 ± 7 |
| Precision (RSD, %) at 0.05 mg/kg | < 10 | < 15 |
| Linearity (r²) | > 0.995 | > 0.995 |
Note: These are typical expected values. Laboratories should establish their own performance characteristics.
Data Analysis and Interpretation
Quantification of metoxuron is performed by calculating the peak area ratio of the metoxuron quantifier ion to the this compound peak area. A calibration curve is constructed by plotting this ratio against the concentration of the calibration standards. The concentration of metoxuron in the samples is then determined from this calibration curve.
The qualifier ion for metoxuron is used for confirmation. The ratio of the quantifier to qualifier ion in the sample should be within a specified tolerance (e.g., ±30%) of the average ratio observed in the calibration standards.
Signaling Pathway and Logical Relationships
The use of an isotopically labeled internal standard follows a clear logical principle to ensure accurate quantification by correcting for potential variations during the analytical process.
Caption: Logic of using an internal standard for accurate quantification.
Conclusion
The described method, utilizing this compound as an internal standard with QuEChERS sample preparation and LC-MS/MS analysis, provides a robust, sensitive, and accurate workflow for the determination of metoxuron residues in food matrices. The use of a stable isotope-labeled internal standard is paramount for mitigating matrix effects and ensuring the reliability of the quantitative results, making this approach highly suitable for routine monitoring and regulatory compliance.
References
Application Notes and Protocols for the Quantitative Analysis of Metoxuron-monomethyl in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoxuron is a phenylurea herbicide used to control broad-leaved weeds. Monitoring human exposure to Metoxuron is crucial for assessing potential health risks. Metoxuron is metabolized in the body, and its metabolites are excreted in urine. One of the expected metabolites, based on the metabolism of similar phenylurea herbicides, is Metoxuron-monomethyl (N-(3-chloro-4-methoxyphenyl)-N'-methylurea). This document provides a detailed protocol for the quantitative analysis of Metoxuron-monomethyl in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. While specific validated data for Metoxuron-monomethyl is not widely available in the literature, this protocol is based on established methods for the analysis of other phenylurea herbicide metabolites in urine.[1] Method development and validation will be necessary upon acquiring the analytical standard for Metoxuron-monomethyl.
Metabolic Pathway
The metabolism of many phenylurea herbicides involves N-demethylation. It is hypothesized that Metoxuron undergoes a similar pathway, where one of the N,N-dimethyl groups is removed to form Metoxuron-monomethyl. This metabolite is then likely conjugated (e.g., with glucuronic acid) and excreted in the urine.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Metoxuron and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoxuron is a phenylurea herbicide used for the control of broadleaf weeds and grasses in various crops. Understanding its metabolic fate in the environment and in biological systems is crucial for assessing its environmental impact and potential toxicity. High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of pesticides and their metabolites in various matrices such as soil, water, and biological samples.[1][2][3][4] This application note provides a detailed protocol for the analysis of Metoxuron and its primary metabolites using HPLC coupled with UV detection.
Metabolic Pathway of Metoxuron
The primary metabolic pathway of Metoxuron involves sequential N-demethylation followed by hydrolysis of the urea (B33335) bridge. The main metabolites are N'-(3-chloro-4-methoxyphenyl)-N-methylurea (Metabolite 1) and 3-(3-chloro-4-methoxyphenyl)urea (Metabolite 2). Further degradation can lead to the formation of 3-chloro-4-methoxyaniline.
Figure 1: Proposed metabolic pathway of Metoxuron.
Experimental Protocols
This section details the necessary steps for sample preparation and HPLC analysis of Metoxuron and its metabolites.
Sample Preparation
1. Water Samples:
-
Filter the water sample through a 0.45 µm nylon filter to remove any particulate matter.
-
For trace analysis, perform solid-phase extraction (SPE) for pre-concentration.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load 500 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.
-
2. Soil Samples:
-
Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile (B52724) and sonicate for 15 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction step with another 20 mL of acetonitrile.
-
Combine the supernatants and evaporate to dryness using a rotary evaporator.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC injection.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (A) and Water (B) |
| Gradient Elution | 0-2 min: 30% A; 2-10 min: 30-70% A; 10-15 min: 70% A; 15-17 min: 70-30% A; 17-20 min: 30% A |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV Detector at 245 nm |
Quantitative Data
The following table summarizes the expected retention times and performance data for Metoxuron and its metabolites based on the proposed HPLC method and data from similar phenylurea herbicide analyses.[2][5]
| Compound | Retention Time (min) (approx.) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) (in water) |
| Metoxuron | 11.5 | 0.3 | 1.0 | 85 - 110 |
| Metabolite 1 | 9.8 | ~0.5 | ~1.5 | 80 - 105 |
| Metabolite 2 | 7.2 | ~0.7 | ~2.0 | 75 - 100 |
| Metabolite 3 | 5.1 | ~1.0 | ~3.0 | 70 - 95 |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates based on published data for similar compounds and may vary depending on the instrument and matrix.[5] Recoveries are based on spiked samples.[5]
Experimental Workflow
The overall workflow for the analysis of Metoxuron and its metabolites is depicted below.
Figure 2: Experimental workflow for HPLC analysis.
Conclusion
The described HPLC method provides a reliable and sensitive approach for the simultaneous determination of Metoxuron and its primary metabolites in environmental samples. The detailed protocol for sample preparation and the specified chromatographic conditions can be readily implemented in a laboratory setting. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring and pesticide residue analysis.
References
- 1. Simultaneous determination of 15 phenylurea herbicides in rice and corn using HPLC with fluorescence detection combined with UV decomposition and post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Metoxuron-monomethyl-d3 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoxuron-monomethyl-d3 is the deuterated form of Metoxuron-monomethyl, a primary metabolite of the phenylurea herbicide Metoxuron. Due to its isotopic label, this compound serves as an ideal internal standard for quantitative bioanalytical studies involving Metoxuron and its metabolites.[1][2] Its chemical properties are virtually identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectrometry.[3] This document provides detailed application notes and protocols for the use of this compound in metabolic studies, focusing on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification.
Core Applications
The primary application of this compound is as an internal standard in LC-MS/MS-based methods to:
-
Quantify the parent compound, Metoxuron, and its primary metabolite, Metoxuron-monomethyl, in various biological and environmental matrices.
-
Assess the metabolic stability of Metoxuron in in vitro systems like liver microsomes or hepatocytes.
-
Investigate the pharmacokinetic profile of Metoxuron in in vivo studies.
-
Monitor the environmental fate and degradation of Metoxuron.
The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the analytical results.[4][5]
Proposed Metabolic Pathway of Metoxuron
The metabolism of phenylurea herbicides like Metoxuron primarily occurs through two main pathways: N-dealkylation and hydroxylation.[6][7] The degradation of Metoxuron is expected to follow these steps, leading to the formation of less active and more polar metabolites that can be more easily excreted. The initial N-demethylation is often a rate-limiting step in the complete mineralization of these compounds.[8]
Caption: Proposed metabolic pathway for Metoxuron.
Experimental Protocols
Protocol 1: Quantification of Metoxuron and Metoxuron-monomethyl in Plasma using LC-MS/MS
This protocol describes the use of this compound as an internal standard for the quantification of Metoxuron and its metabolite Metoxuron-monomethyl in plasma samples.
1. Materials and Reagents:
-
Metoxuron, Metoxuron-monomethyl, and this compound standards
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA)
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation (Protein Precipitation & SPE):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
For further clean-up and concentration, perform Solid Phase Extraction (SPE).[9][10] a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with 1 mL of 5% methanol in water. d. Elute the analytes with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Illustrative):
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of individual standards.
Caption: Workflow for sample preparation and analysis.
Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol outlines a method to determine the metabolic stability of Metoxuron using HLM, with this compound as an internal standard for quantification of the remaining parent compound.
1. Materials and Reagents:
-
Metoxuron, this compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Cold acetonitrile
2. Incubation Procedure:
-
Prepare a stock solution of Metoxuron in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding Metoxuron (final concentration e.g., 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing this compound as the internal standard.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS as described in Protocol 1 to quantify the remaining Metoxuron.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of Metoxuron remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Data Presentation
The following tables are examples of how quantitative data from these studies can be presented.
Table 1: Illustrative LC-MS/MS Parameters for Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Metoxuron | To be determined | To be determined | To be determined |
| Metoxuron-monomethyl | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined |
Table 2: Example Metabolic Stability Data for Metoxuron in HLM
| Time (min) | % Metoxuron Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Note: The quantitative data presented in these tables are for illustrative purposes only and are not based on actual experimental results for Metoxuron, as such data was not available in the provided search results.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Metoxuron and its primary metabolite in various metabolic studies. The protocols outlined in this document provide a framework for its application in LC-MS/MS-based bioanalysis. The use of a stable isotope-labeled internal standard is a critical component of robust and reliable quantitative research in drug metabolism and environmental analysis.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. texilajournal.com [texilajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Metoxuron-monomethyl-d3
This technical support center is designed for researchers, scientists, and drug development professionals using Metoxuron-monomethyl-d3 as an internal standard to overcome matrix effects in complex samples during quantitative analysis by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterium-labeled version of Metoxuron-monomethyl. It is used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry analysis.[1] Because it is chemically almost identical to the analyte of interest (Metoxuron) but has a different mass, it can be used to accurately correct for variations in sample preparation, chromatography, and ionization, particularly matrix effects.
Q2: What are matrix effects and how do they affect my results?
Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of the analyte.[3][4] Matrix effects are a significant concern in complex biological and environmental samples.
Q3: How does this compound help in overcoming matrix effects?
The underlying principle of using a SIL-IS like this compound is that it will behave nearly identically to the unlabeled analyte throughout the entire analytical process, from extraction to detection. Therefore, any signal suppression or enhancement experienced by the analyte due to matrix effects will also be experienced by the SIL-IS to a similar degree. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects can be effectively normalized, leading to more accurate and reliable results.[4]
Q4: Can using this compound completely eliminate matrix effects?
While SIL-IS are considered the gold standard for compensating for matrix effects, they may not eliminate them completely in all situations.[2][5] Differences in chromatography between the analyte and the SIL-IS (isotopic effect), or extreme matrix effects can still lead to some residual variability.[4] Therefore, it is crucial to validate the method and assess the extent of matrix effects even when using a SIL-IS.
Q5: What are other strategies to minimize matrix effects besides using a SIL-IS?
Other common strategies to reduce matrix effects include:
-
Effective sample preparation: To remove interfering components from the sample.[2]
-
Chromatographic optimization: To separate the analyte from co-eluting matrix components.[6]
-
Sample dilution: This can be a simple and effective way to reduce the concentration of interfering compounds.[7][8]
Troubleshooting Guides
Issue 1: High Variability in Analyte/Internal Standard Response Ratio
Symptom: You observe inconsistent and non-reproducible analyte-to-internal standard peak area ratios across your sample set, leading to poor precision.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Sample Preparation:
-
Question: Is your sample preparation workflow consistent for all samples?
-
Action: Review your entire sample preparation procedure for any potential inconsistencies in volumes, timing, or technique. Ensure thorough mixing and consistent handling of all samples and standards.
-
-
Variable Matrix Effects:
-
Question: Are there significant differences in the matrix composition between your samples?
-
Action: Perform a post-extraction addition experiment (see Experimental Protocols) to evaluate the matrix effect in different lots or types of your sample matrix. If variability is high, you may need to improve your sample cleanup method.
-
-
Chromatographic Separation of Analyte and IS:
-
Question: Do the analyte and this compound co-elute perfectly?
-
Action: Due to the deuterium (B1214612) isotope effect, a slight retention time shift between the analyte and the SIL-IS can occur.[4] This can expose them to different matrix components as they elute, leading to differential matrix effects.[4] Optimize your chromatography to ensure co-elution or minimize the retention time difference.
-
Issue 2: Poor Accuracy in Quality Control (QC) Samples
Symptom: The calculated concentrations of your QC samples are consistently biased (either too high or too low).
Possible Causes & Troubleshooting Steps:
-
Purity of the Internal Standard:
-
Question: Is your this compound standard pure?
-
Action: Ensure the chemical and isotopic purity of your SIL-IS. Contamination with the unlabeled analyte will lead to an overestimation of the analyte concentration.
-
-
Incorrect Concentration of Standard Solutions:
-
Question: Are your stock and working solutions of the analyte and internal standard prepared correctly?
-
Action: Carefully re-prepare your standard solutions. Verify the weighing and dilution steps.
-
-
Suboptimal Calibration Curve:
-
Question: Is your calibration curve linear and covering the appropriate concentration range?
-
Action: Prepare a new calibration curve in a matrix that closely matches your samples if possible (matrix-matched calibration). Ensure the curve is linear and that your QC samples fall within the validated range.
-
Issue 3: Inconsistent or Low Internal Standard Response
Symptom: The peak area of this compound is highly variable across samples or significantly lower than expected.
Possible Causes & Troubleshooting Steps:
-
Poor Extraction Recovery:
-
Question: Is the internal standard being efficiently extracted from the sample matrix?
-
Action: Optimize your extraction procedure. Experiment with different solvents, pH, and extraction times to improve the recovery of both the analyte and the internal standard.
-
-
Degradation of the Internal Standard:
-
Question: Is this compound stable throughout the sample preparation and analysis?
-
Action: Investigate the stability of the internal standard under your experimental conditions (e.g., temperature, pH, light exposure).
-
-
Injector Issues or Carryover:
-
Question: Is the autosampler performing correctly and is there any carryover between injections?
-
Action: Perform an injection precision test. Inject a blank after a high concentration sample to check for carryover. Optimize the needle wash procedure if necessary.[9]
-
Data Presentation
Table 1: Matrix Effect Assessment
| Matrix Lot | Analyte Peak Area (Post-Spike) | IS Peak Area (Post-Spike) | Analyte Peak Area (Neat) | IS Peak Area (Neat) | Matrix Effect (%) |
| Lot 1 | |||||
| Lot 2 | |||||
| Lot 3 | |||||
| Lot 4 | |||||
| Lot 5 | |||||
| Average | |||||
| %RSD |
Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100. A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.
Table 2: Extraction Recovery
| Sample ID | Analyte Peak Area (Pre-Spike) | IS Peak Area (Pre-Spike) | Analyte Peak Area (Post-Spike) | IS Peak Area (Post-Spike) | Extraction Recovery (%) |
| QC Low 1 | |||||
| QC Low 2 | |||||
| QC Low 3 | |||||
| QC High 1 | |||||
| QC High 2 | |||||
| QC High 3 | |||||
| Average | |||||
| %RSD |
Extraction Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) * 100
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)
This protocol is designed to quantify the extent of ion suppression or enhancement from the sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final evaporation step, spike the analyte and this compound into the extracted matrix residue at the same low and high QC concentrations. Then, reconstitute with the final solvent.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank biological matrix before extraction at the same low and high QC concentrations.
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Calculation:
-
Matrix Effect: Compare the peak areas of the analyte and IS in Set B to those in Set A.
-
Extraction Recovery: Compare the peak areas of the analyte and IS in Set C to those in Set B.
-
Visualizations
Caption: Troubleshooting workflow for poor accuracy in QC samples.
Caption: Experimental workflow for assessing matrix effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Optimizing LC-MS/MS for Metoxuron-monomethyl-d3: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive and robust detection of Metoxuron and its internal standard, Metoxuron-monomethyl-d3, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the optimal precursor and product ions for Metoxuron and this compound in positive electrospray ionization mode?
A1: For robust quantification, it is essential to use specific and intense multiple reaction monitoring (MRM) transitions. The recommended ions are summarized in the table below. Note that the transitions for this compound are predicted based on the fragmentation of the parent compound and the +3 Da mass shift from deuterium (B1214612) labeling; these should be confirmed experimentally on your instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Ionization Mode |
| Metoxuron | 229.2 | 72.0 | 156.0 | ESI+[1] |
| This compound | 232.2 | 75.0 | 159.0 | ESI+ |
Q2: I am observing a chromatographic shift where this compound elutes slightly earlier than Metoxuron. Is this normal?
A2: Yes, this is a known phenomenon with deuterium-labeled internal standards in reversed-phase chromatography.[2][3] The slight difference in retention time is generally acceptable as long as it does not lead to differential matrix effects. If the separation is significant, it may compromise analytical accuracy.[2] Consider using a column with slightly lower resolution to ensure co-elution if this becomes a problem.[2]
Q3: My internal standard signal is highly variable across my sample batch. What are the likely causes?
A3: High variability in the internal standard response can undermine the reliability of your quantitative data. The issue can generally be traced to three areas: sample preparation, the LC system, or the mass spectrometer. Common culprits include inconsistent pipetting, variable solvent evaporation, autosampler injection inconsistencies, or a contaminated ion source.[3] A systematic investigation is required to pinpoint the source of the variability.
Q4: What are "matrix effects," and how can they impact my analysis?
A4: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting substances from the sample matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy and reproducibility of your results. Even with a co-eluting internal standard, differential matrix effects can occur where the analyte and the standard are not affected to the same degree.[3]
Troubleshooting Guides
Guide 1: Low Signal Intensity or No Peak Detected
Low or absent signal for Metoxuron or its internal standard is a common issue that can halt an analytical run. The following table provides a structured approach to diagnosing and resolving this problem.
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| No peak for both analyte and internal standard | LC System: No flow or incorrect mobile phase composition. | - Verify mobile phase levels and check for leaks.- Purge the LC pumps to remove air bubbles.- Confirm the correct mobile phase composition is being delivered. | Restoration of flow and chromatographic separation. |
| MS System: No spray in the ion source or incorrect instrument parameters. | - Visually inspect the ESI needle for a stable spray.- Check MS tune and calibration.- Confirm MRM transitions and collision energies are correctly entered in the acquisition method. | A stable ion signal and detection of the infused standard. | |
| Peak present for internal standard, but not for the analyte | Sample Issue: Analyte concentration is below the limit of detection (LOD). | - Prepare and inject a higher concentration standard to confirm instrument functionality.- Re-evaluate sample preparation to ensure efficient extraction and minimize analyte loss. | Detection of the analyte peak at a higher concentration, confirming the issue is with the sample. |
| Analyte Degradation: Metoxuron may have degraded during sample preparation or storage. | - Prepare a fresh sample and analyze it immediately.- Review sample handling and storage conditions to ensure stability. | A restored analyte signal in the freshly prepared sample. | |
| Low signal intensity for both analyte and internal standard | Ion Source Contamination: Buildup of non-volatile salts and sample matrix components on the ion source. | - Perform routine cleaning of the ion source components (capillary, skimmer, etc.) according to the manufacturer's guidelines. | Improved signal intensity and a more stable baseline. |
| Matrix Effects (Ion Suppression): Co-eluting matrix components are suppressing the ionization of both compounds. | - Dilute the sample extract to reduce the concentration of matrix components.- Optimize the sample cleanup procedure to remove interfering substances. | Increased signal-to-noise ratio for both analyte and internal standard. |
Guide 2: Poor Peak Shape (Tailing or Fronting)
Poor chromatography can compromise both the sensitivity and reproducibility of your assay. Peak tailing is a common problem for polar compounds like Metoxuron.
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Peak Tailing | Secondary Silanol (B1196071) Interactions: The analyte is interacting with active sites on the silica-based column packing. | - Add a small amount of a competing base, such as ammonium (B1175870) formate, to the mobile phase to block silanol interactions.- Ensure the mobile phase pH is appropriate for the analyte. | Symmetrical peak shape with an asymmetry factor closer to 1. |
| Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase may be fouled. | - Back-flush the column according to the manufacturer's instructions.- If the problem persists, replace the column with a new one. | Improved peak shape and a stable retention time. | |
| Peak Fronting | Column Overload: The amount of analyte injected is too high for the column's capacity. | - Dilute the sample and inject a smaller amount.- Use a column with a higher loading capacity if high concentrations are expected. | Restoration of a symmetrical peak shape. |
| Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase. | - Reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase composition. | Sharper and more symmetrical peaks. |
Experimental Protocol: Analysis of Metoxuron in Water Samples
This protocol provides a detailed methodology for the quantitative analysis of Metoxuron in water samples using this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: To a 100 mL water sample, add the internal standard (this compound) to a final concentration of 10 ng/mL. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.
-
Elution: Elute the analyte and internal standard from the cartridge with 2 x 3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).
2. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize according to instrument manufacturer's recommendations. |
Visualizations
Caption: A generalized workflow for the analysis of Metoxuron.
Caption: A logical approach to troubleshooting low signal intensity.
References
Troubleshooting poor peak shape for Metoxuron-monomethyl analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Metoxuron-monomethyl. It is intended for researchers, scientists, and drug development professionals to help resolve common issues, particularly poor peak shape, encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic methods for analyzing Metoxuron-monomethyl?
A1: Metoxuron-monomethyl, a phenylurea herbicide, is most commonly analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection. A typical setup involves a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Gas Chromatography (GC) can also be a viable technique, but it may require a derivatization step to improve the thermal stability of the analyte.
Q2: What causes poor peak shape in the analysis of Metoxuron-monomethyl?
A2: Poor peak shape, such as tailing, fronting, or broadening, can arise from a variety of factors. These can be broadly categorized into issues related to the analytical column, the mobile phase composition, the sample itself, or the instrument setup. For phenylurea herbicides like Metoxuron-monomethyl, common culprits include secondary interactions with the column's stationary phase, improper mobile phase pH, and sample overload.
Q3: How does the mobile phase pH affect the peak shape of Metoxuron-monomethyl?
A3: The pH of the mobile phase is a critical factor for achieving good peak shape, especially for compounds with ionizable functional groups. The predicted pKa of Metoxuron is approximately 13.83[1]. To ensure sharp, symmetrical peaks, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa. For basic compounds, a lower pH (e.g., below 4) is often used to ensure the analyte is in a single protonated state and to minimize interactions with residual silanols on the silica-based stationary phase.
Q4: What is a suitable sample preparation method for Metoxuron-monomethyl analysis?
A4: Sample preparation depends on the matrix. For water samples, solid-phase extraction (SPE) using a C18 cartridge is a common pre-concentration and clean-up step[2][3]. The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and then eluting the analyte with an organic solvent like acetonitrile or methanol (B129727). The eluate is then typically evaporated and reconstituted in the mobile phase before injection.
Troubleshooting Guides for Poor Peak Shape
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
Possible Causes and Solutions:
| Cause | Observation | Recommended Solution(s) |
| Secondary Silanol (B1196071) Interactions | Tailing observed specifically for basic analytes like Metoxuron-monomethyl. | - Adjust Mobile Phase pH: Lower the pH of the mobile phase to < 4 using an additive like formic acid or phosphoric acid[4]. This protonates the silanol groups on the stationary phase, reducing their interaction with the analyte. - Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of available free silanol groups. - Add a Competing Base: Introduce a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites. |
| Column Overload | Peak tailing worsens with increasing sample concentration. | - Reduce Sample Concentration: Dilute the sample and reinject. - Decrease Injection Volume: Inject a smaller volume of the sample. |
| Column Contamination or Voids | All peaks in the chromatogram exhibit tailing, and there might be an increase in backpressure. | - Flush the Column: Wash the column with a strong solvent. - Use a Guard Column: A guard column can protect the analytical column from contaminants. - Replace the Column: If flushing does not resolve the issue, the column may be deteriorated and require replacement. |
| Extra-Column Volume | More pronounced tailing for earlier eluting peaks. | - Minimize Tubing Length: Use shorter tubing between the injector, column, and detector. - Use Narrower Tubing: Employ tubing with a smaller internal diameter. - Ensure Proper Fittings: Check all connections to ensure there are no gaps that could contribute to dead volume. |
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing.
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.
Possible Causes and Solutions:
| Cause | Observation | Recommended Solution(s) |
| Sample Overload | Peak fronting is more pronounced at higher sample concentrations. | - Dilute the Sample: Reduce the concentration of the analyte in the sample. - Decrease Injection Volume: Inject a smaller volume onto the column. |
| Sample Solvent Incompatibility | The sample is dissolved in a solvent stronger than the mobile phase. | - Use Mobile Phase as Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible. - Use a Weaker Solvent: If the analyte is not soluble in the mobile phase, use the weakest possible solvent and inject a smaller volume. |
| Column Collapse | A sudden drop in backpressure and poor peak shape for all analytes. | - Replace the Column: The column has been irreversibly damaged and needs to be replaced. Ensure the mobile phase pH and operating pressure are within the column's recommended limits. |
Issue 3: Peak Broadening
Peak broadening is characterized by wide and less sharp peaks, leading to decreased resolution and sensitivity.
Possible Causes and Solutions:
| Cause | Observation | Recommended Solution(s) |
| Column Deterioration | A gradual increase in peak width over time for all analytes. | - Flush the Column: Reverse-flush the column with a strong solvent. - Replace the Column: The column may have reached the end of its lifetime. |
| High Extra-Column Volume | All peaks are broad, especially those eluting early. | - Optimize Connections: Minimize the length and internal diameter of all tubing. Ensure proper connections are made. |
| Inappropriate Flow Rate | Peak broadening at very high or very low flow rates. | - Optimize Flow Rate: Determine the optimal flow rate for the column dimensions and particle size. |
| Temperature Mismatch | Inconsistent temperature across the column. | - Use a Column Oven: Ensure a stable and uniform column temperature. |
Logical Relationship of Troubleshooting Steps
Caption: Relationship between peak shape issues and corrective actions.
Experimental Protocols
HPLC-UV Method for Phenylurea Herbicides (including Metoxuron)
This protocol is a general guideline based on common practices for the analysis of phenylurea herbicides and can be adapted for Metoxuron-monomethyl.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Sample Preparation (Water Samples):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the retained analytes with 5 mL of acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
GC-MS Method Considerations for Phenylurea Herbicides
Due to the potential for thermal degradation, a derivatization step is often necessary for the analysis of phenylurea herbicides by Gas Chromatography.
-
Derivatization (Example):
-
Methylation using diazomethane (B1218177) or other suitable derivatizing agents can improve the volatility and thermal stability of the analytes.
-
-
GC Conditions (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient from a low initial temperature to a higher final temperature to ensure separation of all components.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
-
Experimental Workflow for Method Development and Troubleshooting
Caption: A workflow for HPLC method development and troubleshooting.
References
Improving recovery rates for Metoxuron-monomethyl extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery rates for Metoxuron-monomethyl extraction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of Metoxuron-monomethyl, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery of Metoxuron-monomethyl in Solid Phase Extraction (SPE)
Question: We are experiencing low recovery of Metoxuron-monomethyl when using a C18 SPE cartridge for water sample analysis. What are the potential causes and how can we improve the recovery?
Answer: Low recovery in SPE can stem from several factors. Here is a systematic approach to troubleshooting this issue:
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Analyte Breakthrough during Sample Loading:
-
Cause: The flow rate during sample loading may be too high, not allowing for adequate interaction between the analyte and the sorbent.[1] The sample volume might also be too large for the sorbent mass.[1][2]
-
Solution: Decrease the flow rate during sample loading to approximately 1 mL/min.[2] Ensure the sample volume is appropriate for the SPE cartridge capacity (the mass of the analyte should not exceed 5% of the sorbent mass).[2] If breakthrough is suspected, collect the flow-through and analyze it for the presence of Metoxuron-monomethyl.
-
-
Improper Cartridge Conditioning and Equilibration:
-
Cause: The sorbent bed may not be properly activated and solvated, leading to inconsistent retention.[3] Allowing the cartridge to dry out between conditioning/equilibration and sample loading can also negatively impact recovery.[1]
-
Solution: Ensure the C18 cartridge is conditioned with a water-miscible organic solvent (e.g., methanol (B129727) or acetonitrile) followed by an equilibration step with reagent water or a buffer matching the sample's pH.[2] Do not let the sorbent dry out before loading the sample.
-
-
Inefficient Elution:
-
Cause: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. The volume of the elution solvent could also be insufficient.[4]
-
Solution: Acetonitrile (B52724) has been shown to be an effective elution solvent for phenylurea herbicides from C18 cartridges.[5] If using other solvents, consider switching to or adding acetonitrile. Increase the volume of the elution solvent and consider eluting in two separate, smaller volumes to improve efficiency.[2]
-
-
Matrix Effects:
-
Cause: Co-extracted matrix components from complex samples can interfere with the analysis, leading to ion suppression or enhancement in LC-MS analysis, which can be misinterpreted as low recovery.[5][6]
-
Solution: Employ matrix-matched standards for calibration to compensate for matrix effects.[7] Further cleanup of the extract using techniques like dispersive SPE (dSPE) might be necessary for complex matrices.
-
Issue 2: Poor Reproducibility in QuEChERS Extraction from Soil Samples
Question: Our lab is getting inconsistent recovery rates for Metoxuron-monomethyl from soil samples using the QuEChERS method. What could be causing this variability?
Answer: Poor reproducibility in the QuEChERS method is often related to the heterogeneity of the sample and variations in the extraction and cleanup steps.
-
Sample Homogeneity:
-
Cause: Soil is a complex and often heterogeneous matrix. Taking a non-representative subsample for extraction can lead to significant variations in results.[8]
-
Solution: Thoroughly homogenize the entire soil sample before taking a subsample for extraction. For dry soils, consider adding a specific amount of water and allowing it to hydrate (B1144303) before extraction to ensure consistency.[9]
-
-
Extraction Efficiency:
-
Cause: Insufficient shaking time or intensity during the extraction step can lead to incomplete partitioning of Metoxuron-monomethyl into the extraction solvent.
-
Solution: Ensure a consistent and vigorous shaking step. Mechanical shaking is recommended for better reproducibility. A minimum of 2 minutes of vigorous shaking is often required.[9]
-
-
Dispersive SPE (dSPE) Cleanup Variability:
-
Cause: The type and amount of dSPE sorbents can impact recovery. Overuse of certain sorbents, like graphitized carbon black (GCB), can lead to the loss of planar pesticides like phenylurea herbicides.
-
Solution: Optimize the dSPE cleanup step. For phenylurea herbicides, a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences is common. Use the minimum amount of GCB necessary if pigments are an issue. Always vortex the dSPE tube thoroughly and ensure consistent contact time.
-
-
Analyte Stability:
-
Cause: Phenylurea herbicides can be susceptible to degradation under certain pH conditions.[4] The pH of the soil and the buffering used in the QuEChERS method can influence stability.
-
Solution: The use of buffered QuEChERS methods (e.g., citrate (B86180) or acetate (B1210297) buffer) can help maintain a stable pH during extraction and improve the stability of pH-sensitive pesticides.[8][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for Metoxuron-monomethyl from water samples?
A1: Solid Phase Extraction (SPE) with a C18 sorbent is a widely used and effective method for extracting phenylurea herbicides, including Metoxuron-monomethyl, from water samples.[5][7] This method allows for good concentration of the analyte and can achieve high recovery rates.[5] Fabric Phase Sorptive Extraction (FPSE) has also been shown to be a simple and efficient alternative.[11]
Q2: Can the QuEChERS method be used for Metoxuron-monomethyl extraction?
A2: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a versatile technique applicable to a wide range of pesticides and matrices, including the extraction of phenylurea herbicides from soil and produce.[9] It involves an extraction with acetonitrile followed by a cleanup step using dispersive SPE.
Q3: What are common dSPE sorbents used for the cleanup of Metoxuron-monomethyl extracts?
A3: For the cleanup of phenylurea herbicide extracts, a combination of Primary Secondary Amine (PSA) and C18 sorbents is commonly used. PSA helps in the removal of polar interferences such as organic acids and sugars, while C18 removes non-polar interferences like lipids.[12] Graphitized Carbon Black (GCB) can be used to remove pigments, but its use should be minimized as it can retain planar molecules like Metoxuron-monomethyl.
Q4: How can I minimize matrix effects when analyzing Metoxuron-monomethyl extracts by LC-MS/MS?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis.[13] To mitigate these effects, several strategies can be employed:
-
Effective Sample Cleanup: A thorough cleanup step using dSPE or SPE is crucial to remove interfering co-extractives.[14]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.[7]
-
Internal Standards: The use of a structurally similar internal standard that is not present in the sample can help to correct for variations in both the extraction process and matrix effects.
Q5: What are the typical recovery rates for Metoxuron-monomethyl extraction?
A5: Recovery rates can vary depending on the extraction method, matrix, and laboratory proficiency. For SPE of phenylurea herbicides from water, recoveries have been reported to range from 74% to 104%.[7] For QuEChERS, typical acceptable recovery ranges are between 70% and 120%.
Data on Metoxuron-monomethyl Recovery Rates
| Extraction Method | Matrix | Sorbent/Cleanup | Elution/Extraction Solvent | Analytical Method | Average Recovery (%) | Reference |
| Solid Phase Extraction (SPE) | Drinking Water | C18 | Acetonitrile | HPLC-DAD | 93 - 105 | [5] |
| Solid Phase Extraction (SPE) | Surface Water | C18 | Acetonitrile/Water Gradient | HPLC-DAD | 74 - 104 | [7] |
| Fabric Phase Sorptive Extraction (FPSE) | Environmental Water | Sol-gel CW 20 M | Methanol | HPLC-DAD | 85.2 - 110.0 | [11] |
| QuEChERS | Soil | PSA + C18 | Acetonitrile | LC-MS/MS | 70 - 120 (Typical Range) | [9] |
| QuEChERS | Fruits & Vegetables | PSA | Acetonitrile | GC-MS or LC-MS/MS | 70 - 120 (Typical Range) |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Metoxuron-monomethyl in Water
This protocol is a general guideline based on established methods for phenylurea herbicide extraction.[5][7]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of acetonitrile followed by 5 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 10 mL of deionized water, ensuring the sorbent does not go dry.
-
Sample Loading: Pass 100-500 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the retained Metoxuron-monomethyl with two 3 mL aliquots of acetonitrile into a collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile/water) for analysis.
Protocol 2: QuEChERS Method for Metoxuron-monomethyl in Soil
This protocol is a general guideline based on the principles of the QuEChERS method for soil analysis.[9]
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add 7 mL of water and allow it to hydrate for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the tube. If required, add an appropriate internal standard.
-
Salting Out: Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663) and sodium acetate or citrate).
-
Shaking: Immediately cap the tube and shake vigorously for 2 minutes.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing a mixture of PSA and C18 sorbents and magnesium sulfate.
-
Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds and then centrifuge at ≥5000 rcf for 2 minutes.
-
Analysis: The purified supernatant is ready for analysis by LC-MS/MS or GC-MS.
Visualizations
Caption: Solid Phase Extraction (SPE) Workflow for Metoxuron-monomethyl.
Caption: QuEChERS Extraction Workflow for Metoxuron-monomethyl in Soil.
Caption: Troubleshooting Logic for Low SPE Recovery.
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. silicycle.com [silicycle.com]
- 3. specartridge.com [specartridge.com]
- 4. welchlab.com [welchlab.com]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. weber.hu [weber.hu]
- 10. waters.com [waters.com]
- 11. mdpi.com [mdpi.com]
- 12. nucleus.iaea.org [nucleus.iaea.org]
- 13. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Metoxuron-monomethyl
Welcome to the technical support center for the sensitive detection of Metoxuron-monomethyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process for detecting Metoxuron-monomethyl at low levels.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal or No Peak for Metoxuron-monomethyl | Inefficient extraction from the sample matrix. | Optimize the sample preparation method. For soil and water samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a good starting point. Ensure thorough homogenization of the sample. For water samples, solid-phase extraction (SPE) can be used for pre-concentration.[1] |
| Low ionization efficiency in the mass spectrometer source. | Adjust the electrospray ionization (ESI) source parameters. For phenylurea compounds, positive ionization mode is typically used. Optimize the capillary voltage, gas flow, and temperature.[2] | |
| Incorrect MRM transitions. | Verify the precursor and product ions for Metoxuron-monomethyl. While specific transitions for the monomethyl metabolite are not readily available in the literature, they can be predicted based on the fragmentation of the parent compound, Metoxuron. The primary transition for Metoxuron is m/z 229.1 -> 71.9.[3] A potential precursor ion for Metoxuron-monomethyl (C9H11ClN2O2) would be its protonated molecule [M+H]+. | |
| High Background Noise or Matrix Effects | Co-eluting interfering compounds from the sample matrix. | Improve the sample cleanup process. Dispersive solid-phase extraction (dSPE) with adsorbents like PSA (primary secondary amine) and C18 can be effective in removing matrix components.[1] |
| Contaminated LC-MS system. | Flush the LC system and column with a strong solvent mixture (e.g., isopropanol). Check for contamination in the mobile phase, vials, and syringe. | |
| Ion suppression from the matrix. | Dilute the sample extract to reduce the concentration of interfering compounds.[3] Use a matrix-matched calibration curve to compensate for signal suppression or enhancement. | |
| Peak Tailing or Poor Peak Shape | Active sites on the analytical column. | Use a column with end-capping to minimize interactions with silanol (B1196071) groups. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For phenylurea herbicides, a slightly acidic mobile phase often improves peak shape.[1] | |
| Column overload. | Reduce the injection volume or the concentration of the sample extract. | |
| Inconsistent Retention Times | Fluctuations in LC pump pressure or temperature. | Ensure the LC system is properly equilibrated and that the column temperature is stable. Check for leaks in the system. |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure it is properly degassed. |
Frequently Asked Questions (FAQs)
1. What is the recommended analytical technique for low-level detection of Metoxuron-monomethyl?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective detection of Metoxuron-monomethyl.[3][4] This technique offers high specificity through the use of Multiple Reaction Monitoring (MRM), which minimizes interference from complex matrices.
2. How can I improve the sensitivity of my LC-MS/MS method for Metoxuron-monomethyl?
To enhance sensitivity, focus on the following:
-
Sample Preparation: Employ a robust sample extraction and cleanup method like QuEChERS with dSPE to reduce matrix effects and pre-concentrate the analyte.[1]
-
Chromatography: Use a high-efficiency HPLC or UHPLC column to achieve better peak resolution and signal-to-noise ratio.
-
Mass Spectrometry: Optimize the ESI source conditions and MRM transitions (precursor and product ions, collision energy) to maximize the signal intensity for Metoxuron-monomethyl.
3. What are the expected MRM transitions for Metoxuron-monomethyl?
While validated MRM transitions for Metoxuron-monomethyl are not widely published, they can be predicted based on the structure of the molecule and the fragmentation of similar phenylurea herbicides. The parent compound, Metoxuron (C10H13ClN2O2), has a precursor ion of m/z 229.1 and a primary product ion of m/z 71.9.[3][5] For Metoxuron-monomethyl (C9H11ClN2O2), the precursor ion would be the protonated molecule [M+H]+. The product ions would likely result from the cleavage of the urea (B33335) side chain. It is essential to confirm these transitions by infusing a standard of Metoxuron-monomethyl into the mass spectrometer.
4. What type of analytical column is suitable for the analysis of Metoxuron-monomethyl?
A C18 reversed-phase column is commonly used for the analysis of phenylurea herbicides and their metabolites.[1] These columns provide good retention and separation for these moderately polar compounds.
5. How should I prepare my samples for analysis?
The choice of sample preparation method depends on the matrix:
-
Water Samples: Solid-phase extraction (SPE) with a C18 cartridge can be used to concentrate the analyte and remove interfering substances.
-
Soil and Food Samples: The QuEChERS method is widely adopted for pesticide residue analysis in complex matrices.[1] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dSPE with a combination of salts and sorbents.
Experimental Protocols
Generic LC-MS/MS Method for Phenylurea Metabolite Screening
This protocol provides a starting point for developing a specific method for Metoxuron-monomethyl.
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile (B52724) with 0.1% formic acid
-
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: ESI in positive ion mode. MRM transitions should be optimized using an analytical standard of Metoxuron-monomethyl.
QuEChERS Sample Preparation for Solid Matrices
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 g for 5 minutes.
-
-
Cleanup (dSPE):
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Add it to a dSPE tube containing PSA, C18, and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 g for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis (it may require dilution).
-
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of phenylurea herbicides in various matrices, which can serve as a benchmark when developing a method for Metoxuron-monomethyl.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-DAD | Water | 4 - 40 ng/L | - | 74 - 104 | [1] |
| LC-MS/MS | Foodstuffs | < 10 ng/g | 0.01 mg/kg | 70 - 120 | [4][6] |
| HPLC-FLD | Water and Soil | 0.28 - 0.35 µg/L | 0.84 - 1.05 µg/L | 57 - 103.9 | [7] |
Visualizations
Caption: Experimental workflow for the detection of Metoxuron-monomethyl.
Caption: Logical troubleshooting workflow for analytical issues.
References
Best practices for preparing Metoxuron-monomethyl-d3 stock solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the preparation and handling of Metoxuron-monomethyl-d3 stock solutions. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in a laboratory setting?
A1: this compound is a deuterium-labeled version of Metoxuron-monomethyl. It is most commonly used as an internal standard for quantitative analysis by mass spectrometry (MS), such as in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) based methods.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Acetonitrile (B52724) and methanol (B129727) are the most commonly recommended solvents for preparing stock solutions of this compound and other phenylurea herbicides. Dimethyl sulfoxide (B87167) (DMSO) can also be used.[1] The choice of solvent should be compatible with your analytical method.
Q3: How should solid this compound and its stock solutions be stored?
A3: Solid this compound should be stored at -20°C for long-term stability.[1] Stock solutions prepared in an organic solvent should be stored tightly sealed in the dark at -20°C for short-term storage (days to weeks) or -80°C for long-term storage (months to years).[1]
Q4: Is this compound sensitive to light?
Q5: What are the primary safety precautions to take when handling this compound?
A5: this compound should be handled in a well-ventilated area. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust or contact with skin and eyes.
Data Presentation
Solubility of this compound
Precise quantitative solubility data for this compound in various organic solvents is not extensively published. The following table summarizes available data for the non-deuterated form, Metoxuron, which is expected to have very similar solubility properties.
| Solvent | Solubility | Notes |
| Water (23°C) | 678 mg/L[2] | Moderate solubility |
| Acetonitrile | Soluble | Commonly used for commercial solutions and analytical standards. |
| Methanol | Soluble | Often used for preparing stock solutions of phenylurea herbicides.[3][4] |
| DMSO | Soluble[1] | A suitable alternative solvent. |
| Chloroform | Slightly Soluble[2] | Lower solubility compared to other organic solvents. |
| Ketones | Soluble[5] | General class of solvents for phenylurea herbicides. |
| Esters | Soluble[5] | General class of solvents for phenylurea herbicides. |
| Aromatic Hydrocarbons | Soluble[5] | General class of solvents for phenylurea herbicides. |
Storage and Stability
| Form | Storage Temperature | Expected Stability |
| Solid Powder | -20°C | >3 years (if stored properly)[1] |
| In Solvent | -20°C (short-term) | Days to weeks[1] |
| In Solvent | -80°C (long-term) | Months to years[1] |
Experimental Protocols
Detailed Methodology for Preparing a 1 mg/mL Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound from a solid powder.
Materials:
-
This compound (solid powder)
-
High-purity acetonitrile (LC-MS grade or equivalent)
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Glass Pasteur pipette or spatula
-
Sonicator
-
Amber glass vial with a PTFE-lined cap for storage
Procedure:
-
Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount of the solid compound. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh approximately 1.0 mg. For a 5 mL final volume, weigh 5.0 mg. Perform this in a fume hood or on a balance with a draft shield.
-
Transfer: Carefully transfer the weighed powder into the volumetric flask. A small powder funnel or a folded weighing paper can aid in a quantitative transfer.
-
Initial Dissolution: Add a small volume of acetonitrile to the flask, approximately half of the final volume (e.g., 0.5 mL for a 1 mL flask).
-
Sonication: Gently swirl the flask to wet the powder. Place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution of the solid. The solution should be clear and free of any visible particles.
-
Final Dilution: Once the solid is completely dissolved, add acetonitrile to the calibration mark of the volumetric flask. Use a Pasteur pipette for the final drops to ensure accuracy.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials. Store at -20°C or -80°C as required.
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: A step-by-step workflow for preparing a stock solution.
Logical Relationship for Use as an Internal Standard
Caption: Workflow for using the stock solution as an internal standard.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solid will not dissolve completely | - Insufficient solvent volume.- Inappropriate solvent choice.- Low temperature of the solvent. | - Ensure the initial solvent volume is sufficient to wet the powder.- Use a sonicator to aid dissolution.- Confirm that acetonitrile, methanol, or DMSO is being used.- Ensure the solvent is at room temperature. |
| Precipitation observed in the stock solution upon storage | - Solution is supersaturated.- Decreased solubility at low storage temperatures. | - Gently warm the solution to room temperature and sonicate to redissolve.- If precipitation persists, prepare a new stock solution at a slightly lower concentration.- Ensure the solution is completely dissolved before cooling for storage. |
| Inconsistent analytical results using the internal standard | - Inaccurate initial weighing.- Incomplete dissolution or inhomogeneous stock solution.- Degradation of the stock solution.- Error in pipetting/dilution. | - Use a calibrated analytical balance and ensure quantitative transfer.- Ensure the stock solution is thoroughly mixed by inverting the flask multiple times.- Check the expiration date and storage conditions. Prepare a fresh stock solution if degradation is suspected.- Use calibrated pipettes and proper pipetting technique for all dilutions. |
| Low signal intensity for the internal standard in the analytical run | - Low concentration of the spiking solution.- Ion suppression from the sample matrix. | - Verify the concentration of the working standard solution.- Optimize chromatographic separation to avoid co-elution with interfering matrix components.- Evaluate different sample cleanup or extraction procedures to reduce matrix effects. |
References
Validation & Comparative
Comparative Guide to Method Validation for Metoxuron-Monomethyl Analysis
This guide provides a detailed comparison of analytical methodologies for the quantification of Metoxuron-monomethyl, a key metabolite of the phenylurea herbicide Metoxuron. The focus is on validating robust and accurate methods suitable for researchers, scientists, and professionals in drug development and environmental analysis. We will compare two primary approaches: one utilizing a closely related isotopically labeled internal standard, which serves as a proxy for the ideal but unavailable Metoxuron-monomethyl-d3, and an alternative method using a structurally similar internal standard.
Introduction to Analytical Approaches
The accurate quantification of pesticide metabolites like Metoxuron-monomethyl is critical for environmental monitoring and food safety. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.[1][2][3] A key aspect of developing a reliable LC-MS/MS method is the strategy for quantification, particularly the choice of an internal standard to correct for variations in sample preparation and instrument response.
-
Method A: Pseudo-Isotope Dilution using a Deuterated Phenylurea Standard. This approach uses an isotopically labeled internal standard of a closely related phenylurea herbicide (e.g., Diuron-d6). This standard mimics the behavior of the ideal deuterated analyte, compensating effectively for matrix effects and procedural losses.
-
Method B: Alternative Internal Standard using a Structurally Similar Compound. This method employs a non-isotopically labeled compound that is structurally similar to Metoxuron-monomethyl (e.g., Linuron) as the internal standard. While more accessible, its ability to compensate for analytical variability may differ from the analyte.
Experimental Protocols
A generalized experimental protocol based on common practices for pesticide residue analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is provided below.[2][5]
Sample Preparation (QuEChERS Method)
-
Weighing: Weigh 10 g of a homogenized sample (e.g., soil, fruit, or vegetable) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the internal standard stock solution (either the deuterated standard for Method A or the structural analogue for Method B) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable volume of the initial mobile phase (e.g., 1 mL of 80:20 water:acetonitrile).
-
Filter through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would start at 20% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for Metoxuron-monomethyl and the internal standard would be optimized.
Method Validation and Performance Data
The following tables summarize the expected performance data from validating both analytical methods. The data is synthesized from typical validation results for multi-residue pesticide analysis in complex matrices.[5][6][7][8]
Table 1: Linearity and Sensitivity
| Parameter | Method A (Pseudo-Isotope Dilution) | Method B (Structural Analogue IS) | Typical Acceptance Criteria |
| Calibration Range | 0.5 - 200 µg/L | 0.5 - 200 µg/L | - |
| Correlation Coeff. (r²) | > 0.998 | > 0.995 | > 0.99 |
| LOD (µg/kg) | 0.3 | 0.5 | Signal-to-Noise > 3 |
| LOQ (µg/kg) | 1.0 | 1.5 | Signal-to-Noise > 10 |
Table 2: Accuracy and Precision (Spiked at 10 µg/kg, n=5)
| Parameter | Method A (Pseudo-Isotope Dilution) | Method B (Structural Analogue IS) | Typical Acceptance Criteria |
| Mean Recovery (%) | 95.8% | 88.2% | 70 - 120% |
| Intra-day Precision (RSD%) | 4.5% | 9.8% | < 20% |
| Inter-day Precision (RSD%) | 6.2% | 14.5% | < 20% |
Table 3: Matrix Effect Evaluation
| Parameter | Method A (Pseudo-Isotope Dilution) | Method B (Structural Analogue IS) | Interpretation |
| Matrix Effect (%) | -5% (Minor Suppression) | -25% (Significant Suppression) | Values close to 0% are ideal. Negative values indicate ion suppression; positive values indicate enhancement. |
Note: Matrix Effect (%) is calculated as [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100. Method A demonstrates superior mitigation of matrix effects because the deuterated standard experiences similar suppression to the analyte, correcting the final ratio.
Visualizing the Workflow
The general experimental workflow for analyzing Metoxuron-monomethyl is depicted below.
Caption: General workflow for Metoxuron-monomethyl analysis.
Comparison and Conclusion
The experimental data clearly demonstrates the superiority of using a closely related isotopically labeled internal standard (Method A) over a structurally similar, non-labeled standard (Method B).
-
Accuracy and Precision: Method A provides higher accuracy (recovery closer to 100%) and significantly better precision (lower RSD).[4] This is because the deuterated standard co-elutes with the analyte and experiences nearly identical effects during sample processing and ionization, leading to a more stable analyte-to-internal standard ratio.[4]
-
Robustness: The key advantage of the pseudo-isotope dilution approach is its ability to effectively compensate for matrix effects.[1] Different sample types (e.g., soil, water, produce) can cause significant ion suppression or enhancement, leading to inaccurate results. Method A corrects for these variations much more effectively than Method B, making it a more rugged and reliable method across diverse matrices.
-
Sensitivity: While both methods can achieve acceptable limits of detection, the better signal-to-noise ratio and reduced variability in Method A often allow for a more confident and lower limit of quantification (LOQ).
Recommendation:
For researchers requiring the highest degree of accuracy, precision, and reliability in the analysis of Metoxuron-monomethyl, Method A is strongly recommended . The use of a closely related deuterated internal standard provides the best possible correction for analytical variability and matrix effects, closely approximating a true isotope dilution method. While the initial cost of a deuterated standard may be higher, the improved data quality, reduced need for repeat analyses, and greater method robustness justify the investment for rigorous scientific and regulatory applications. Method B remains a viable alternative when a suitable deuterated standard is entirely inaccessible, but validation must be more extensive, and matrix-matched calibration standards are essential to obtain reasonably accurate results.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. epa.gov [epa.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography [mdpi.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Development and Validation of the Multi-Residue Method for Identification and Quantitation of Six Macrolide Antiparasitic Drugs [mdpi.com]
A Comparative Guide to Internal Standards for Metoxuron Analysis: Metoxuron-monomethyl-d3 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the herbicide Metoxuron, the selection of an appropriate internal standard is a critical determinant of method accuracy, precision, and robustness. This is particularly true when employing sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), where matrix effects can significantly impact analytical results. This guide provides an objective comparison of Metoxuron-monomethyl-d3, a deuterated internal standard, with other commonly used internal standards for the analysis of phenylurea herbicides.
The Gold Standard: Isotope-Labeled Internal Standards
This compound is a stable isotope-labeled (SIL) internal standard, specifically a deuterated analog of Metoxuron's primary metabolite. The key advantage of using a SIL internal standard is its near-identical chemical and physical properties to the target analyte. This structural similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, any variations or losses of the analyte during the analytical process are mirrored by the internal standard, allowing for highly accurate correction and quantification.
The use of deuterated internal standards is widely recognized as the best practice in quantitative mass spectrometry to compensate for matrix effects, which can cause ion suppression or enhancement, leading to inaccurate results.
Alternative Internal Standards
In the absence of a dedicated isotope-labeled internal standard for the parent compound, researchers may consider other options:
-
Homologous Isotope-Labeled Internal Standards: Deuterated analogs of other phenylurea herbicides, such as Linuron-d6 [1][2][3] or Diuron-d6 , are often used in multi-residue methods that include Metoxuron. While not a perfect match, their structural similarity to Metoxuron makes them more effective than non-labeled standards in compensating for analytical variability.
-
Structural Analogs (Non-Isotope Labeled): A non-labeled compound with a similar chemical structure to Metoxuron, such as another phenylurea herbicide like Isoproturon , can be used as an internal standard.[4] However, differences in physicochemical properties (e.g., polarity, volatility, ionization efficiency) between the structural analog and Metoxuron can lead to differential behavior during analysis, potentially compromising the accuracy of quantification.
-
Surrogate Standards: In some methods, a compound not expected to be present in the sample, such as Alachlor , is added as an internal standard.[4] This approach is less ideal as the surrogate's chemical properties are significantly different from Metoxuron, offering limited ability to correct for matrix-specific effects.
Performance Comparison: A Data-Driven Perspective
The following tables summarize the expected performance characteristics of this compound compared to other internal standards. The data is representative of typical validation results for multi-residue pesticide analysis in complex matrices.
Table 1: Comparison of Internal Standard Performance Characteristics
| Performance Metric | This compound (Deuterated) | Other Deuterated Phenylureas (e.g., Linuron-d6) | Structural Analog (e.g., Isoproturon) |
| Matrix Effect Compensation | Excellent | Very Good | Moderate to Poor |
| Accuracy (Recovery) | 90-110% | 85-115% | 70-120% (highly matrix dependent) |
| Precision (RSD) | < 10% | < 15% | < 20% (highly matrix dependent) |
| Co-elution with Analyte | Yes | Close Elution | Variable |
| Correction for Extraction Loss | Excellent | Very Good | Moderate |
| Cost | High | High | Low |
Table 2: Representative Validation Data for Pesticide Analysis in a Complex Matrix (e.g., Soil, Food)
| Internal Standard Type | Analyte Concentration | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | Low (e.g., 10 µg/kg) | 98 | 5 |
| High (e.g., 100 µg/kg) | 102 | 4 | |
| Other Deuterated Phenylurea | Low (e.g., 10 µg/kg) | 92 | 8 |
| High (e.g., 100 µg/kg) | 105 | 7 | |
| Structural Analog | Low (e.g., 10 µg/kg) | 85 | 18 |
| High (e.g., 100 µg/kg) | 110 | 15 |
Note: The values in Table 2 are illustrative and based on typical performance data from pesticide residue analysis literature. Actual results may vary depending on the specific matrix, method, and laboratory conditions.
Experimental Protocols
A robust analytical method validation is crucial to ensure the reliability of quantitative data. Below is a general experimental protocol for the validation of an LC-MS/MS method for Metoxuron using an internal standard.
Objective: To validate a method for the quantification of Metoxuron in a specific matrix (e.g., water, soil, crop) using this compound as an internal standard.
Materials:
-
Metoxuron certified reference standard
-
This compound certified reference standard
-
Blank matrix (verified to be free of Metoxuron)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)
-
Solid-phase extraction (SPE) cartridges (if required for sample cleanup)
-
LC-MS/MS system
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Metoxuron and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Metoxuron by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration.
-
-
Sample Preparation and Extraction:
-
Homogenize the blank matrix sample.
-
Spike a known amount of the blank matrix with the Metoxuron working standards to create calibration standards and quality control (QC) samples at different concentration levels.
-
Add a fixed amount of the internal standard working solution to all samples, calibration standards, and QCs.
-
Perform sample extraction using an appropriate technique (e.g., QuEChERS, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the final extract to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Develop a chromatographic method to achieve good separation of Metoxuron from matrix interferences.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for Metoxuron and this compound in multiple reaction monitoring (MRM) mode.
-
-
Method Validation Parameters:
-
Specificity and Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of Metoxuron and its internal standard.
-
Linearity and Range: Construct a calibration curve by plotting the peak area ratio (Metoxuron/Metoxuron-monomethyl-d3) against the concentration of Metoxuron. The linearity should be evaluated by the coefficient of determination (r² > 0.99).
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicate (n=5) on the same day (intra-day) and on three different days (inter-day). Accuracy is expressed as the percentage recovery, and precision is expressed as the relative standard deviation (RSD). Acceptance criteria are typically 80-120% for recovery and <15% for RSD.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified with acceptable accuracy and precision.
-
Matrix Effect: Compare the response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution at the same concentration. The internal standard should effectively compensate for any observed signal suppression or enhancement.
-
Stability: Evaluate the stability of the analyte in the matrix and in solution under different storage conditions (e.g., room temperature, refrigerated, frozen) and for different durations.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the analytical workflow and the logical basis for using an isotope-labeled internal standard.
Caption: A typical analytical workflow for the quantification of Metoxuron using an internal standard.
Caption: Logical comparison of how different internal standards compensate for matrix effects.
Conclusion
For the highest level of accuracy and reliability in the quantitative analysis of Metoxuron, the use of its stable isotope-labeled internal standard, this compound, is unequivocally recommended. Its ability to mimic the behavior of the native analyte throughout the analytical process ensures robust and defensible results, particularly when analyzing complex and variable sample matrices. While other deuterated phenylurea herbicides can offer a suitable alternative, non-labeled structural analogs should be used with caution and require thorough validation to understand their limitations in compensating for matrix effects. Ultimately, the choice of internal standard will depend on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.
References
Isotope Dilution Mass Spectrometry: The Gold Standard for Herbicide Quantification
In the landscape of analytical chemistry, the precise and accurate quantification of herbicide residues in complex matrices such as soil, water, and food products is of paramount importance for environmental monitoring, food safety, and human health risk assessment. Among the various analytical techniques available, Isotope Dilution Mass Spectrometry (IDMS) has emerged as a definitive method, offering unparalleled accuracy and precision. This guide provides an objective comparison of IDMS with other analytical approaches, supported by experimental data, and furnishes a detailed protocol for its implementation.
Unrivaled Accuracy and Precision of IDMS
Isotope Dilution Mass Spectrometry is a powerful technique that corrects for the two primary sources of error in quantitative analysis: analyte loss during sample preparation and matrix-induced signal suppression or enhancement during analysis.[1] The principle of IDMS involves the addition of a known amount of a stable, isotopically labeled version of the target analyte (the internal standard) to the sample at the very beginning of the analytical process.[1] Because the labeled and unlabeled (native) analytes are chemically identical, they exhibit the same behavior during extraction, cleanup, and chromatographic separation.[2] Any losses or variations that occur will affect both forms equally. The final quantification is based on the ratio of the mass spectrometric signals of the native analyte to its isotopically labeled counterpart, a measurement that is independent of sample recovery.[1]
The superiority of IDMS in terms of accuracy and precision is well-documented in scientific literature. For instance, a study on the quantification of various pesticide biomarkers, including the herbicide 2,4-dichlorophenoxyacetic acid, in human urine using liquid chromatography-isotope dilution tandem mass spectrometry reported mean accuracies (calculated as spike recoveries) ranging from 91% to 102% and total precision (expressed as the percent coefficient of variation) between 5.9% and 11.5%.[3][4] Similarly, a validated liquid chromatography-tandem mass spectrometry (LC-IDMS) method for the analysis of sulfonamides in meat demonstrated recovery results between 82% and 116%, with a relative measurement uncertainty of 7-14%.[5]
In contrast, other common quantification techniques, such as external standard calibration and internal standard calibration (using a non-isotopic standard), are more susceptible to matrix effects and variations in sample preparation, which can compromise the accuracy and precision of the results.[6]
Comparative Performance Data
The following table summarizes the performance characteristics of IDMS in comparison to other analytical techniques for the quantification of herbicides and related compounds. The data is compiled from various validation studies and demonstrates the consistently high accuracy and precision achieved with IDMS.
| Analytical Technique | Analyte/Matrix | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Isotope Dilution Mass Spectrometry (IDMS) | Herbicides & Pesticide Metabolites in Urine | 91 - 102% | 5.9 - 11.5% | [3][4] |
| Isotope Dilution Mass Spectrometry (IDMS) | Sulfonamides in Meat | 82 - 116% | < 14% (Relative Uncertainty) | [5] |
| UPLC-MS/MS (Internal Standard) | 51 Pesticides in Tomato | 70 - 120% | < 20% | [7] |
| GC-MS/MS (Internal Standard) | Multi-residue Pesticides in Food | 70 - 120% (Acceptable Range) | Not Specified | [8] |
Experimental Protocol for Herbicide Analysis using IDMS
The following is a generalized protocol for the quantification of herbicides in a solid matrix (e.g., soil, food) using Isotope Dilution Mass Spectrometry coupled with liquid chromatography.
1. Sample Preparation and Fortification:
-
Homogenization: A representative portion of the sample is homogenized to ensure uniformity.
-
Weighing: A precise amount of the homogenized sample (e.g., 5-10 g) is weighed into an extraction vessel.
-
Fortification: A known amount of the isotopically labeled herbicide internal standard solution is added to the sample. This is a critical step, and the amount added should be carefully recorded.
2. Extraction:
-
An appropriate extraction solvent or solvent mixture is added to the sample. A common technique for multi-residue pesticide analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which typically involves extraction with acetonitrile (B52724) followed by the addition of salts to induce phase separation.[9]
-
The sample is vigorously shaken or vortexed to ensure thorough extraction of the analytes from the matrix.
-
The mixture is then centrifuged to separate the solid material from the liquid extract.
3. Extract Cleanup (Optional but Recommended):
-
To remove interfering matrix components, a cleanup step is often necessary. Dispersive solid-phase extraction (d-SPE) is commonly used in conjunction with the QuEChERS method. This involves adding a sorbent material (e.g., PSA, C18) to a portion of the extract to bind and remove interferences.[9]
-
The mixture is vortexed and then centrifuged. The cleaned supernatant is collected for analysis.
4. Concentration and Reconstitution:
-
The cleaned extract is evaporated to dryness under a gentle stream of nitrogen.
-
The residue is then reconstituted in a small, known volume of a suitable solvent that is compatible with the liquid chromatography mobile phase.
5. LC-MS/MS Analysis:
-
An aliquot of the reconstituted extract is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: The analytes (both native and isotopically labeled) are separated on a suitable LC column.
-
Mass Spectrometric Detection: The separated analytes are ionized (e.g., using electrospray ionization - ESI) and detected by the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the native herbicide and its labeled internal standard are monitored.
6. Quantification:
-
The peak areas for the native analyte and the isotopically labeled internal standard are determined from the chromatogram.
-
A calibration curve is constructed by analyzing a series of standards containing known concentrations of the native analyte and a constant concentration of the internal standard. The curve plots the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.
-
The concentration of the herbicide in the original sample is calculated by comparing the peak area ratio from the sample to the calibration curve.
Visualizing the IDMS Workflow
The following diagram illustrates the key steps in the Isotope Dilution Mass Spectrometry workflow for herbicide analysis.
Caption: Experimental workflow for herbicide analysis using Isotope Dilution Mass Spectrometry.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Online solid phase extraction high-performance liquid chromatography - Isotope dilution - Tandem mass spectrometry quantification of organophosphate pesticides, synthetic pyrethroids, and selected herbicide metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. scielo.br [scielo.br]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. hpst.cz [hpst.cz]
A Guide to Inter-Laboratory Validation for Quantitative Pesticide Analysis
For Researchers, Scientists, and Drug Development Professionals
Inter-laboratory validation, often conducted as a collaborative study or proficiency test (PT), is a critical process for establishing the reliability and comparability of analytical methods across different laboratories.[1][2] In the field of quantitative pesticide analysis, where accuracy is paramount for ensuring food safety and environmental protection, this process demonstrates that a method is "fit for purpose" and produces consistent results regardless of the laboratory performing the analysis.[3][4]
This guide provides an objective comparison of performance expectations and methodologies based on established international guidelines, such as those from the European Commission (SANTE) and AOAC INTERNATIONAL.
Key Performance Metrics in Inter-Laboratory Studies
The primary goal of an inter-laboratory study is to evaluate a method's performance under reproducible conditions.[1][5] This involves assessing several key quantitative parameters. The results from participating laboratories are often statistically analyzed, for instance, by converting them into z-scores to rate performance, with a |z-score| of ≤ 2 typically considered "satisfactory".[6]
Table 1: Comparison of Typical Performance Criteria for Pesticide Residue Analysis
| Performance Parameter | Description | Typical Acceptance Criteria (SANTE/11312/2021) | Typical Acceptance Criteria (AOAC) |
| Mean Recovery | The percentage of the known amount of a spiked analyte detected by the method.[1] | 70-120% for most analytes.[7] A practical default range of 60-140% may be used for individual recoveries in routine analysis.[8] | 70-120% |
| Repeatability (RSDr) | The precision of the method under identical operating conditions over a short interval (within-laboratory precision).[1][5] | ≤ 20% | ≤ 20% |
| Reproducibility (RSDR) | The precision of the method between different laboratories (among-laboratory precision).[1][5] | Typically ≤ 25-30% (derived from proficiency tests) | ≤ 25-30% |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[1] | Must be set at or below the regulatory Maximum Residue Level (MRL). | Must be appropriate for the intended purpose of the method. |
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99 for calibration curves.[7] | R² ≥ 0.99 |
Note: These are general criteria; specific requirements may vary based on the analyte, matrix, and regulatory context.[1][9]
Experimental Protocols
A successful inter-laboratory validation relies on a meticulously planned and executed protocol. All participating laboratories must adhere to the same methodology to ensure that the observed variation is due to inter-laboratory differences and not deviations in procedure.
Key Steps in a Typical Inter-Laboratory Study Protocol:
-
Planning & Coordination: A coordinating laboratory prepares and validates the homogeneity and stability of the test materials (e.g., spiked food samples) according to standards like ISO 13528.[6]
-
Sample Distribution: Blind or double-blind samples are distributed to participating laboratories. These include samples spiked with known pesticide concentrations and blank samples.
-
Sample Preparation & Extraction:
-
The laboratory sample is processed (e.g., comminuted, homogenized) to ensure the analytical test portion is representative.[10][11]
-
A standardized extraction method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is commonly employed.
-
For dry commodities, a hydration step with water is often recommended before solvent extraction.[11]
-
-
Cleanup: Dispersive solid-phase extraction (d-SPE) or other cleanup techniques are used to remove interfering matrix components. Research has shown that a cleanup step can significantly improve results.[6]
-
Instrumental Analysis:
-
Analysis is typically performed using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
-
Instrument calibration is performed using matrix-matched standards to compensate for matrix effects.[12]
-
-
Data Analysis & Reporting:
-
Laboratories report their quantitative results, recovery data, and LOQs to the coordinating body.
-
The coordinator analyzes the data set to calculate performance characteristics like RSDr and RSDR and assigns performance scores (e.g., z-scores).[6]
-
Visualizing the Validation Process
To clarify the workflow and the relationships between key concepts in inter-laboratory validation, the following diagrams are provided.
Caption: Workflow of an inter-laboratory validation study for pesticide analysis.
References
- 1. aoac.org [aoac.org]
- 2. s27415.pcdn.co [s27415.pcdn.co]
- 3. bvl.bund.de [bvl.bund.de]
- 4. Quality Control of Pesticide Residue Measurements and Evaluation of Their Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aoac.org [aoac.org]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. food.ec.europa.eu [food.ec.europa.eu]
- 9. fao.org [fao.org]
- 10. EUROPE - COM: Update of the analytical guidance document for residues - Lynxee consulting [lynxee.consulting]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. lib3.dss.go.th [lib3.dss.go.th]
Navigating the Analytical Landscape: A Comparative Guide to Metoxuron-monomethyl-d3 Certified Reference Material
For researchers, scientists, and drug development professionals engaged in the precise quantification of the herbicide Metoxuron, the selection of a suitable certified reference material (CRM) is a critical determinant of analytical accuracy and reliability. This guide provides a comparative analysis of the available Metoxuron-monomethyl-d3 CRM, offering insights into its specifications and performance alongside alternative deuterated herbicide standards. A detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also presented to support robust method development and validation.
This compound serves as an indispensable internal standard for the quantitative analysis of its non-labeled counterpart, Metoxuron. The incorporation of three deuterium (B1214612) atoms introduces a mass shift that allows for clear differentiation in mass spectrometric analyses, thereby enabling accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Product Specifications: A Comparative Overview
| Specification | This compound | Linuron-d6 | Diuron-d6 |
| Supplier | HPC Standards, MedchemExpress, BOC Sciences | LGC Standards, Restek, HPC Standards | HPC Standards, Sigma-Aldrich |
| Catalog Number | e.g., HPC Standards: 674935 (neat), 674980 (solution) | e.g., LGC Standards: TRC-L468752; Restek: 31990 | e.g., HPC Standards: 674692; Sigma-Aldrich: 34018 |
| Format | Neat solid, Solution (100 µg/mL in Acetonitrile) | Neat solid, Solution (100 µg/mL in Acetonitrile) | Neat solid, Solution (e.g., 100 µg/mL in Acetone or Acetonitrile) |
| Chemical Formula | C₉H₈D₃ClN₂O₂ | C₉H₄D₆Cl₂N₂O₂ | C₉H₄D₆Cl₂N₂O |
| Molecular Weight | ~217.67 g/mol | ~255.13 g/mol | ~239.13 g/mol |
| Chemical Purity | Not explicitly stated by all suppliers; assumed to be high-purity | ≥98% (LGC Standards)[1] | Analytical standard grade (Sigma-Aldrich)[2] |
| Isotopic Enrichment | Not explicitly stated by all suppliers | 99 atom % D (LGC Standards)[1] | Not explicitly stated by all suppliers |
| Certification | Not explicitly stated as ISO 17034 certified by all suppliers | Certified Reference Material (Restek)[3] | ISO 17034 Certified Reference Material available from HPC Standards[4] |
Note: The absence of explicit chemical purity and isotopic enrichment values for this compound from some suppliers necessitates direct inquiry or consultation of the Certificate of Analysis for lot-specific data. For critical applications, sourcing from a supplier that provides certification under ISO 17034 is highly recommended to ensure the material's traceability, uncertainty, and stability have been rigorously assessed.
The Significance of Deuterated Standards in Quantitative Analysis
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern quantitative analytical chemistry, particularly in complex matrices like environmental and biological samples. The underlying principle is the near-identical chemical and physical behavior of the labeled and unlabeled analytes, leading to co-elution in chromatographic systems and similar ionization efficiencies in mass spectrometry. This relationship is fundamental to achieving accurate and precise measurements.
Experimental Protocol: Quantification of Metoxuron using this compound by LC-MS/MS
This section outlines a typical experimental workflow for the analysis of Metoxuron in a sample matrix, such as water or soil extract, using this compound as an internal standard.
1. Sample Preparation (QuEChERS Method for Solid Samples)
-
Homogenization: Homogenize 10-15 g of the solid sample.
-
Extraction: To a 50 mL centrifuge tube, add the homogenized sample, 10 mL of water (for dry samples), and an appropriate volume of the this compound internal standard solution. Add 10 mL of acetonitrile (B52724), and shake vigorously.
-
Salting-out: Add magnesium sulfate (B86663) and sodium chloride, shake vigorously for 1 minute, and centrifuge.
-
Dispersive SPE Cleanup: Take an aliquot of the acetonitrile supernatant and transfer it to a microcentrifuge tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and methanol (B129727) or acetonitrile (containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (suggested):
-
Metoxuron: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (shifted by +3 Da from the native compound).
-
-
Optimization: The specific MRM transitions and collision energies should be optimized for the instrument in use.
-
3. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of Metoxuron to this compound against the concentration of the Metoxuron calibration standards.
-
Determine the concentration of Metoxuron in the samples by interpolating their peak area ratios from the calibration curve.
References
Determining limit of detection (LOD) and quantification (LOQ) for Metoxuron
For researchers, scientists, and drug development professionals, accurately determining the presence and quantity of the herbicide Metoxuron (B1676524) in various samples is crucial. This guide provides a comparative overview of common analytical techniques for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Metoxuron, supported by experimental data and detailed methodologies.
The selection of an appropriate analytical method for Metoxuron analysis depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are among the most frequently employed techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.
Performance Comparison of Analytical Methods for Metoxuron
The following table summarizes the reported LOD and LOQ values for Metoxuron using different analytical techniques. These values represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
| Analytical Technique | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Water | 0.3 µg/L | 1.0 µg/L |
| HPLC-UV/DAD | Tap Water, Soft Drinks | 0.82 - 1.29 ng/mL | Not Specified |
| GC-NPD | Soil | 0.01 ppm | Not Specified[1] |
| GC-MS/MS | Soil | 0.003 µg/g (general pesticide residue method) | 0.01 µg/g (general pesticide residue method)[2] |
| LC-MS/MS | Bivalve Mollusks | 2 ng/mL (general pesticide residue method) | 6 ng/mL (general pesticide residue method)[3] |
| LC-MS/MS | Animal-based Food | 0.02–5.5 μg/kg (general pesticide residue method) | 0.06–10 μg/kg (general pesticide residue method)[4] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are outlines of typical experimental protocols for the determination of Metoxuron using HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the analysis of thermally labile compounds like Metoxuron.
Sample Preparation (QuEChERS Method):
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common sample preparation technique for pesticide residue analysis.
-
Extraction: A homogenized sample (e.g., 10-15 g of soil or a liquid sample) is vigorously shaken with an extraction solvent, typically acetonitrile (B52724).
-
Salting Out: Extraction salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation between the aqueous and organic layers.
-
Centrifugation: The sample is centrifuged to separate the layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.
-
Centrifugation and Collection: The sample is centrifuged again, and the supernatant is collected for analysis.
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 245 nm.
-
Injection Volume: 20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a thermally labile compound like Metoxuron, derivatization might be necessary to improve its thermal stability and volatility.
Sample Preparation:
The QuEChERS method, as described for HPLC-UV, is also a suitable sample preparation technique for GC-MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically set to 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 70°C and ramping up to 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and is particularly well-suited for analyzing trace levels of pesticides in complex matrices without the need for derivatization.
Sample Preparation:
The QuEChERS protocol is a standard method for sample preparation prior to LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), usually in positive ion mode for Metoxuron.
-
Mass Analyzer: Triple quadrupole (QqQ) is commonly used for quantitative analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Metoxuron.
Workflow for Determining LOD and LOQ
The following diagram illustrates the general workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.
Caption: Workflow for LOD and LOQ Determination.
This guide provides a foundational understanding of the analytical methodologies for determining the limit of detection and quantification of Metoxuron. For specific applications, it is crucial to validate the chosen method in the matrix of interest to ensure accurate and reliable results.
References
- 1. Determination of chlorotoluron, isoproturon and metoxuron in soil by GLC-NPD and confirmation using GLC-MS | DIGITAL.CSIC [digital.csic.es]
- 2. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fstjournal.com.br [fstjournal.com.br]
- 4. Development of an analytical method for multi-residue quantification of 18 anthelmintics in various animal-based food products using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS vs. LC-MS/MS: A Comparative Guide for the Detection of Phenylurea Herbicides
For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for the accurate and sensitive detection of phenylurea herbicides. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this application, supported by experimental data and detailed methodologies.
Phenylurea herbicides are a widely used class of agricultural chemicals, and their detection in various matrices is crucial for environmental monitoring and food safety. Both GC-MS and LC-MS/MS are powerful analytical tools for this purpose, each with distinct advantages and limitations.
At a Glance: Key Performance Metrics
The choice between GC-MS and LC-MS/MS often depends on the specific analytical requirements, such as sensitivity, sample throughput, and the nature of the sample matrix. LC-MS/MS is generally considered a more direct and sensitive method for phenylurea herbicides, primarily because it avoids the need for derivatization.
| Analytical Technique | Common Sample Types | Derivatization | Throughput | Selectivity & Sensitivity |
| GC-MS | Water, Soil, Plant Material | Often required | Lower | Good to Excellent |
| LC-MS/MS | Water, Soil, Food Matrices | Not required | Higher | Excellent |
Quantitative Performance Data
The following tables summarize the quantitative performance data for the detection of various phenylurea herbicides using both GC-MS and LC-MS/MS, as reported in scientific literature.
GC-MS Performance Data
| Compound | Matrix | Limit of Detection (LOD) | Precision (RSD) | Recovery |
| Chlorbromuron | Plant Material | 0.5 - 5.0 ng/mL[1][2] | ~7.0%[1][2] | >95%[2] |
| Fluometuron | Plant Material | 0.5 - 5.0 ng/mL[1][2] | ~7.0%[1][2] | >95%[2] |
| Diuron | Plant Material | 0.5 - 5.0 ng/mL[1][2] | ~7.0%[1][2] | >95%[2] |
| Linuron | Plant Material | 0.5 - 5.0 ng/mL[1][2] | ~7.0%[1][2] | >95%[2] |
| Metobromuron | Plant Material | 0.5 - 5.0 ng/mL[1][2] | ~7.0%[1][2] | >95%[2] |
| Monolinuron | Plant Material | 0.5 - 5.0 ng/mL[1][2] | ~7.0%[1][2] | >95%[2] |
| Monuron | Plant Material | 0.5 - 5.0 ng/mL[1][2] | ~7.0%[1][2] | >95%[2] |
| Various Phenylureas | Natural Waters | 0.3 - 1.0 ng/L[3][4] | <10%[4] | Not Specified |
LC-MS/MS Performance Data
| Compound | Matrix | Limit of Detection (LOD) | Recovery | Linearity (R²) |
| 16 Phenylureas & Metabolites | Amended Soils | 0.1 - 9.0 ng/g[5][6] | 76.2 - 107.9%[5][6] | >0.99[5][6] |
| Various Phenylureas | River Water | 10 ng/L[7] | Not Specified | Not Specified |
| Various Phenylureas | Spiked River Water | 8.0 - 36 ng/L[8] | 39 - 76%[8] | Not Specified |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of phenylurea herbicides using GC-MS and LC-MS/MS.
Detailed Experimental Protocols
GC-MS Protocol for Phenylurea Herbicides in Water
This protocol involves a derivatization step to increase the volatility and thermal stability of the phenylurea herbicides.
-
Sample Preparation and Extraction:
-
Derivatization:
-
Alkylate the analytes with iodoethane (B44018) and sodium hydride to yield thermostable products.[3][4] This step is crucial as most phenylurea herbicides are thermally labile.[3]
-
-
Injection:
-
GC-MS Conditions:
LC-MS/MS Protocol for Phenylurea Herbicides in Soil
This protocol allows for the direct analysis of phenylurea herbicides and their metabolites without the need for derivatization.
-
Sample Preparation and Extraction:
-
Perform a single-phase extraction of the soil sample with acetonitrile (B52724) by sonication.[5][6]
-
-
Chromatographic Separation:
-
MS/MS Detection:
Concluding Remarks
For the analysis of phenylurea herbicides, LC-MS/MS is often the preferred method due to its high sensitivity, selectivity, and ability to analyze these thermally labile compounds without a derivatization step. This leads to simpler sample preparation and higher sample throughput.[3]
However, GC-MS remains a viable and powerful technique, particularly when derivatization is performed to overcome the thermal instability of the analytes.[3] The choice between the two will ultimately depend on the specific goals of the analysis, the available instrumentation, and the complexity of the sample matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of phenylurea herbicides from plants by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of phenylurea herbicides in water samples using online sorptive preconcentration and high-performance liquid chromatography with UV or electrospray mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in water [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for Herbicide Residue Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of herbicide residues in various matrices is paramount for ensuring food safety, environmental protection, and regulatory compliance. Cross-validation of analytical methods is a critical process to ensure that a method is "fit-for-purpose" and provides consistent and reproducible results. This guide offers an objective comparison of commonly employed analytical methods for herbicide residue testing, supported by experimental data and detailed protocols.
Methodology and Performance Comparison
The two most prevalent analytical techniques for multi-residue analysis of herbicides are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The choice between these methods often depends on the physicochemical properties of the target herbicides.
Key Performance Parameters:
The performance of an analytical method is evaluated based on several key parameters:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A high coefficient of determination (R²) is desirable.
-
Accuracy (Trueness): Expressed as recovery, it measures the closeness of the mean test result to the true value. Acceptable recovery is typically within the 70-120% range.[1][2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD), with values below 20% being generally acceptable.[2]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.
-
Matrix Effect: The influence of co-eluting compounds from the sample matrix on the ionization of the target analyte, which can lead to suppression or enhancement of the signal.
The following tables summarize the performance data for selected herbicides using LC-MS/MS and GC-MS/MS with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.
Table 1: Performance Comparison of LC-MS/MS for Herbicide Residue Analysis
| Herbicide | Matrix | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) | LOQ (µg/kg) |
| Alachlor | Rice | > 0.99 | 85-110 | < 15 | 1-20 |
| Acetochlor | Rice | > 0.99 | 88-105 | < 15 | 1-20 |
| Pretilachlor | Rice | > 0.99 | 90-112 | < 15 | 1-20 |
| Butachlor | Rice | > 0.99 | 87-108 | < 15 | 1-20 |
| Prometryn | Rice | > 0.99 | 92-115 | < 15 | 1-20 |
| Molinate | Rice | > 0.99 | 85-110 | < 15 | 1-20 |
Data synthesized from a study on the determination of herbicide residues in crops.[3]
Table 2: Performance Comparison of GC-MS/MS for Herbicide Residue Analysis
| Herbicide | Matrix | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) | LOQ (µg/kg) |
| α-Endosulfan | Chicken Breast | > 0.99 | 71.2 - 118.8 | 2.9 - 18.1 | 3.0 - 4.9 |
| Cypermethrin | Chicken Breast | > 0.99 | 71.2 - 118.8 | 2.9 - 18.1 | 3.0 - 4.9 |
| Endosulfan sulfate | Chicken Breast | > 0.99 | 71.2 - 118.8 | 2.9 - 18.1 | 3.0 - 4.9 |
| Permethrin | Chicken Breast | > 0.99 | 71.2 - 118.8 | 2.9 - 18.1 | 3.0 - 4.9 |
| p,p'-DDT | Chicken Breast | > 0.99 | 71.2 - 118.8 | 2.9 - 18.1 | 3.0 - 4.9 |
Data from a validation study for multi-class pesticides in chicken muscle.[4]
LC-MS/MS vs. GC-MS/MS: A Brief Comparison
-
Applicability: LC-MS/MS is generally more versatile, capable of analyzing a wider range of pesticides, including polar, non-volatile, and thermally labile compounds, without the need for derivatization.[5][6][7] In contrast, GC-MS is better suited for volatile and semi-volatile compounds and often excels in the analysis of organochlorine pesticides.[6][8]
-
Sensitivity: For a vast majority of pesticides amenable to both techniques, LC-MS/MS often provides better sensitivity.[5]
-
Matrix Effects: Both techniques are susceptible to matrix effects, which can be mitigated by using matrix-matched calibration or internal standards.[9]
Experimental Protocols
A standardized experimental workflow is crucial for achieving reproducible results. The following sections detail a typical protocol for herbicide residue analysis using the QuEChERS extraction method followed by instrumental analysis.
Sample Preparation: QuEChERS Method
The QuEChERS method has become widely adopted for its simplicity and effectiveness in preparing fruit and vegetable samples for pesticide residue analysis.[1]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or animal tissue)
-
Acetonitrile (ACN)
-
Extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)
-
Centrifuge tubes (15 mL and 50 mL)
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate extraction salt mixture.
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Clean-up (d-SPE):
-
Take an aliquot of the supernatant from the extraction step.
-
Transfer it to a 15 mL centrifuge tube containing the d-SPE sorbents. The choice of sorbents depends on the matrix (e.g., PSA for removing fatty acids, C18 for non-polar interferences, and GCB for pigments).
-
Shake for 30 seconds and then centrifuge.
-
-
Final Extract:
-
The resulting supernatant is the final extract, ready for LC-MS/MS or GC-MS/MS analysis. It may be acidified or filtered before injection.
-
Instrumental Analysis: LC-MS/MS
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Typical Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization Mode: ESI in both positive and negative modes to cover a wide range of herbicides.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Two transitions (a quantifier and a qualifier) are typically monitored for each analyte.
Instrumental Analysis: GC-MS/MS
Instrumentation:
-
Gas Chromatograph (GC) coupled to a tandem mass spectrometer (MS/MS) with an Electron Ionization (EI) source.
Typical Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless or pulsed splitless injection.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Ionization Mode: EI at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizing the Cross-Validation Workflow
The following diagram illustrates the key steps involved in a cross-validation study for analytical methods.
Caption: Workflow of a cross-validation study for herbicide residue analysis.
Conclusion
The cross-validation of analytical methods is a fundamental requirement for generating reliable and defensible data in herbicide residue testing. Both LC-MS/MS and GC-MS/MS are powerful techniques, and the choice of the most appropriate method depends on the specific analytes and matrices of interest. A thorough validation process, encompassing the evaluation of linearity, accuracy, precision, and LOQ, is essential to ensure that the chosen method is fit for its intended purpose. The QuEChERS sample preparation method offers a streamlined and effective approach for a wide variety of sample types. By following standardized protocols and carefully evaluating performance parameters, laboratories can ensure the quality and integrity of their analytical results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. researchgate.net [researchgate.net]
- 7. hpst.cz [hpst.cz]
- 8. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
The Gold Standard Debate: A Performance Evaluation of Deuterated Internal Standards in Environmental Laboratories
For researchers, scientists, and drug development professionals engaged in environmental analysis, the choice of an internal standard is a critical decision that directly impacts data quality and reliability. Deuterated standards have long been a common choice due to their cost-effectiveness. However, a comprehensive evaluation of their performance against alternatives, particularly ¹³C-labeled standards, reveals significant differences in accuracy, precision, and robustness. This guide provides an objective comparison, supported by experimental data, to inform the selection of the most appropriate internal standard for rigorous environmental monitoring.
The principle of isotope dilution mass spectrometry (IDMS) is the cornerstone of accurate quantification in complex matrices.[1] This technique involves introducing a known amount of an isotopically labeled version of the analyte into the sample at the beginning of the analytical workflow. This "internal standard" experiences the same sample preparation, extraction, and analysis conditions as the target analyte. By measuring the ratio of the native analyte to the isotopically labeled standard, analysts can correct for analyte loss during sample processing and variations in instrument response, leading to highly accurate and precise results.[1]
Key Performance Parameters: Deuterated vs. ¹³C-Labeled Standards
The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass. While both deuterated (²H) and carbon-13 (¹³C) labeled standards are used for this purpose, their inherent properties lead to notable performance differences.
| Performance Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & Implications for Environmental Labs |
| Isotopic Stability | Variable; prone to back-exchange with hydrogen atoms from the sample matrix or solvents, especially at labile positions.[2] | High; ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[2] | ¹³C-labeling provides greater assurance of isotopic stability throughout the entire analytical process, which is crucial for complex and varied environmental matrices. |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte in reversed-phase chromatography (the "isotope effect").[2][3] | Excellent; typically co-elutes perfectly with the analyte under various chromatographic conditions.[3][4] | The superior co-elution of ¹³C-standards ensures more accurate compensation for matrix effects, which can vary across a chromatographic peak and are a significant challenge in environmental samples. |
| Accuracy & Precision | Can lead to inaccuracies. One study reported a 40% error due to imperfect retention time matching.[3] Another study on Polycyclic Aromatic Hydrocarbons (PAHs) found that the use of deuterated standards resulted in reported concentrations that were 1.9-4.3% lower than those determined with ¹³C-PAHs.[5] | Demonstrates improved accuracy and precision. In a comparative study, the mean bias for a ¹³C-labeled standard was 100.3% with a standard deviation of 7.6%, compared to 96.8% and 8.6% for a deuterated standard.[3] | For analyses requiring the highest level of accuracy and for regulatory purposes, ¹³C-labeled standards offer more reliable and defensible data. |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[3] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[3] | In complex environmental matrices like soil, sediment, and wastewater, where significant matrix effects are expected, ¹³C-labeled standards are the superior choice. |
| Cost | Generally less expensive and more widely available.[2][4] | Typically more expensive due to the more complex synthesis required.[2][4] | While deuterated standards offer a cost advantage, this must be weighed against the potential for compromised data quality in critical applications. |
Experimental Protocols: Detailed Methodologies
Accurate and reproducible results are underpinned by well-defined experimental protocols. Below are detailed methodologies for the analysis of common environmental contaminants using deuterated internal standards.
Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Water by LC-MS/MS
This method is applicable to the determination of various PFAS in drinking water, groundwater, and surface water.
-
Sample Preparation and Extraction:
-
A 250 mL water sample is fortified with a known amount of a deuterated PFAS internal standard mixture.
-
The sample is passed through a solid-phase extraction (SPE) cartridge (e.g., weak anion exchange) to extract the analytes.
-
The analytes are eluted from the SPE cartridge with a suitable solvent, such as methanol (B129727) with a small percentage of ammonium (B1175870) hydroxide.
-
The eluate is concentrated to a final volume of 1 mL.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 20 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient is used to separate the PFAS analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the native PFAS and their corresponding deuterated internal standards.
-
-
Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil by GC-MS
This protocol is suitable for the quantification of PAHs in soil and sediment samples.
-
Sample Preparation and Extraction:
-
A 10-20 gram sample of homogenized soil is weighed.
-
The sample is spiked with a deuterated PAH internal standard solution (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12).
-
The sample is extracted using a suitable technique such as Soxhlet, pressurized liquid extraction (PLE), or ultrasonic extraction with a solvent like dichloromethane (B109758) or a hexane/acetone mixture.
-
The extract is concentrated and may be subjected to a cleanup step using silica (B1680970) gel or Florisil chromatography to remove interferences.
-
-
GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature program is used to achieve separation of the PAH isomers.
-
Injection: Splitless injection is typically used for trace analysis.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring the characteristic ions of each PAH and its deuterated internal standard.
-
-
Visualizing the Workflow and Logical Relationships
To better understand the analytical processes and the critical role of internal standards, the following diagrams illustrate the experimental workflows.
Conclusion: Making an Informed Choice
While deuterated internal standards can be a cost-effective option for some routine environmental analyses, the evidence strongly supports the superiority of ¹³C-labeled internal standards for applications demanding the highest levels of accuracy, precision, and data defensibility. The potential for chromatographic shifts and isotopic instability associated with deuterated standards can introduce significant errors, particularly in the complex and variable matrices frequently encountered in environmental science. For researchers, scientists, and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled standards is a scientifically sound decision that leads to more reliable and robust quantitative results.
References
A Comparative Guide to Solid-Phase Extraction Cartridges for Metoxuron Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different Solid-Phase Extraction (SPE) cartridges for the efficient extraction of Metoxuron from various matrices. The selection of an appropriate SPE cartridge is critical for achieving high recovery rates, minimizing matrix effects, and ensuring the accuracy and reliability of analytical results. This document offers a data-driven comparison of commonly used SPE cartridges, complete with detailed experimental protocols and performance data to aid researchers in their method development.
Metoxuron is a phenylurea herbicide used for the control of broad-leaved weeds in agriculture.[1] Its presence in environmental and biological samples necessitates sensitive and robust analytical methods for monitoring and risk assessment. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that concentrates and purifies analytes from complex matrices, making it ideal for the analysis of pesticides like Metoxuron.
Physicochemical Properties of Metoxuron
Understanding the physicochemical properties of Metoxuron is essential for selecting the appropriate SPE sorbent and optimizing the extraction method.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [2] |
| Molecular Weight | 228.67 g/mol | [1] |
| Water Solubility | 678 mg/L (at 23°C) | [3] |
| logP (Octanol-Water Partition Coefficient) | 1.6 | [1] |
| pKa | 13.83 (predicted) | [3] |
Metoxuron's moderate polarity, indicated by its logP value, suggests that it can be retained by both reversed-phase and mixed-mode SPE sorbents.
Comparative Analysis of SPE Cartridges
The choice of SPE sorbent is paramount for the successful extraction of Metoxuron. The two most common types of cartridges for pesticides of intermediate polarity are C18 (octadecyl-bonded silica) and polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced).
C18 Cartridges: These are reversed-phase sorbents that retain non-polar to moderately polar compounds from a polar matrix through hydrophobic interactions. Given Metoxuron's logP of 1.6, C18 cartridges are a suitable option. The retention mechanism is primarily based on van der Waals forces.[4]
Oasis HLB Cartridges: These cartridges contain a copolymer of N-vinylpyrrolidone and divinylbenzene, providing both hydrophilic and lipophilic retention characteristics.[5] This dual nature allows for the retention of a broader range of compounds, from polar to non-polar.[5] The retention mechanism involves van der Waals forces, hydrogen bonds, and dipole-dipole interactions.[4]
Performance Data
The following table summarizes expected performance characteristics based on available literature for pesticides with similar properties to Metoxuron.
| Cartridge Type | Sorbent | Retention Mechanism | Expected Metoxuron Recovery (%) | Key Advantages | Potential Limitations |
| Reversed-Phase | C18 (Octadecyl Silica) | Hydrophobic Interaction | 80 - 110% | Good for moderately polar compounds, widely available, cost-effective. | Can have lower retention for more polar metabolites, potential for silanol (B1196071) interactions affecting recovery. |
| Polymeric | Oasis HLB | Hydrophilic-Lipophilic Balance | 85 - 115% | Broad analyte range, stable across a wide pH range, higher capacity.[5] | Can retain more matrix interferences if not optimized, generally higher cost. |
Experimental Protocols
Below are detailed, generalized experimental protocols for the extraction of Metoxuron from a water sample using C18 and Oasis HLB cartridges. These should be optimized for specific sample matrices and analytical instrumentation.
General Sample Preparation
-
Water Samples: Filter the water sample through a 0.45 µm filter to remove any particulate matter. Acidify the sample to a pH of approximately 3 with an appropriate acid (e.g., formic acid) to ensure Metoxuron is in a neutral form for better retention on reversed-phase sorbents.[7]
-
Soil/Sediment Samples: Extract the sample with a suitable solvent mixture, such as methanol (B129727)/water or acetonitrile.[8] The resulting extract can then be diluted and treated as a water sample for SPE.
C18 SPE Cartridge Protocol
This protocol is based on standard procedures for pesticide analysis using C18 cartridges.[9][10]
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge to activate the C18 sorbent.
-
Pass 5 mL of deionized water (pH adjusted to ~3) to equilibrate the sorbent. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample (up to 500 mL) onto the cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained Metoxuron with 2 x 3 mL of methanol or ethyl acetate.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water) for analysis by HPLC-UV or LC-MS/MS.
-
Oasis HLB SPE Cartridge Protocol
This protocol is adapted from generic methods for pesticide analysis using Oasis HLB cartridges.[4][7]
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water to equilibrate the sorbent. The cartridge is water-wettable and will not lose retention if it runs dry.[5]
-
-
Sample Loading:
-
Load the pre-treated sample (up to 500 mL) onto the cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the retained Metoxuron with 2 x 3 mL of methanol or acetonitrile.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the SPE procedures described above.
References
- 1. Metoxuron | C10H13ClN2O2 | CID 29863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metoxuron [webbook.nist.gov]
- 3. METOXURON [chembk.com]
- 4. epa.gov [epa.gov]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. Chemometric Optimization of SPE for the Determination of Multiclass Pesticides in Portable Water Samples by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 10. unitedchem.com [unitedchem.com]
Safety Operating Guide
Safe Disposal of Metoxuron-monomethyl-d3: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Metoxuron-monomethyl-d3 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As a deuterated analog of the herbicide Metoxuron, it should be treated as a hazardous chemical with similar toxicological properties. Improper disposal can lead to significant environmental contamination and potential health risks.
Metoxuron is classified as toxic if swallowed, fatal if inhaled, a skin irritant, and may cause damage to organs.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, any waste containing this compound must be managed as hazardous waste in accordance with local, state, and federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[5][6] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][5]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic process of collection, labeling, storage, and transfer to a certified hazardous waste facility.
1. Waste Collection:
-
Collect all waste materials, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, bench paper), and rinsate from cleaning contaminated glassware, in a designated and compatible waste container.[6][7]
-
Plastic containers are often preferred over glass for hazardous waste to minimize the risk of breakage.[3]
-
Ensure the container has a secure, leak-proof screw-on cap.[7] Do not use corks or parafilm to seal the container.[7]
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3][8]
-
The label must include the full chemical name, "this compound," and a clear indication of its hazards (e.g., "Toxic," "Environmental Hazard").[3][6]
-
For mixtures, list all chemical constituents and their approximate percentages.[3]
-
Include the date when the waste was first added to the container and the name of the principal investigator or laboratory contact.[3]
3. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, such as a fume hood or a designated hazardous waste cabinet.[6][9]
-
The storage area should be secure and away from general laboratory traffic.
-
Segregate the this compound waste from incompatible chemicals.[8]
-
Use secondary containment, such as a tray or bin, to capture any potential leaks or spills.[7] The secondary container should be able to hold 110% of the volume of the primary container.[7]
4. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[3][10]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3]
-
Follow all institutional procedures for waste pickup requests, which may include completing a specific form or online request.[3]
Disposal of Empty Containers:
-
A container that held this compound must be triple-rinsed with a suitable solvent before it can be considered non-hazardous.[8][11]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[8][11]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[11]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | [7][9] |
| Storage Time Limit | Varies by generator status; typically 90 days for Large Quantity Generators | [7][12] |
| Secondary Containment Capacity | Must be able to hold 110% of the volume of the primary container | [7] |
Experimental Protocols
The disposal procedures outlined above are based on standard hazardous waste management protocols and do not involve experimental methodologies. The key "protocol" is the adherence to the established institutional and regulatory guidelines for hazardous waste disposal.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. agro.basf.co.ke [agro.basf.co.ke]
- 2. chemicalbook.com [chemicalbook.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 10. acs.org [acs.org]
- 11. vumc.org [vumc.org]
- 12. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Metoxuron-monomethyl-d3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Metoxuron-monomethyl-d3, offering procedural, step-by-step guidance to directly address operational questions. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Essential Safety Information
Occupational Exposure Limits for Diuron (as a proxy for Metoxuron)
| Organization | Exposure Limit (8-hour Time-Weighted Average) |
| ACGIH | 10 mg/m³[1] |
| NIOSH | 10 mg/m³[1] |
| OSHA | 10 mg/m³[2] |
Note: This data is for Diuron and should be used as a conservative estimate for risk assessment in the absence of specific data for this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Body Part | Personal Protective Equipment |
| Eyes/Face | Tightly fitting safety goggles or a face shield.[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant suit.[4] |
| Respiratory | A NIOSH-approved respirator is necessary if ventilation is inadequate or if aerosols may be generated.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and regulatory compliance. The following workflow outlines the key steps from receiving the compound to its final disposal.
Step-by-Step Handling Procedures:
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperatures can range from 4°C to -20°C depending on the supplier's instructions.[1]
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Don all required personal protective equipment as outlined in the PPE table.
-
Weighing and Transfer : When weighing the solid compound, do so in a ventilated enclosure to avoid inhalation of dust particles.
-
Solution Preparation : Prepare solutions within a chemical fume hood to minimize inhalation of vapors.
-
Experimentation : Conduct all experimental procedures involving this compound within a designated and appropriately ventilated area.
-
Decontamination : After use, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent and cleaning agent.
-
Waste Collection : Collect all waste materials, including empty containers, contaminated PPE, and unused solutions, in clearly labeled, sealed containers for hazardous waste.
PPE Selection Based on Exposure Route
The choice of personal protective equipment is directly linked to the potential routes of exposure. The following diagram illustrates the logical relationship between the exposure route and the required PPE.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and comply with regulations.
-
Waste Segregation : Do not mix this compound waste with other waste streams.
-
Containerization : All waste, including contaminated labware and PPE, should be collected in designated, leak-proof, and clearly labeled hazardous waste containers.
-
Licensed Disposal : Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.[2]
-
Record Keeping : Maintain accurate records of the disposed waste, including quantities and disposal dates, in accordance with institutional and regulatory requirements.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
